molecular formula C19H22F2N4O3 B15559742 Sparfloxacin CAS No. 110871-86-8; 111542-93-9

Sparfloxacin

Cat. No.: B15559742
CAS No.: 110871-86-8; 111542-93-9
M. Wt: 392.4 g/mol
InChI Key: DZZWHBIBMUVIIW-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparfloxacin is a quinolone, a quinolinemonocarboxylic acid, a N-arylpiperazine, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is a fluoroquinolone antibiotic indicated for bacterial infections. This compound exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription.
This compound is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. This compound was withdrawn from the U.S. market due to a high incidence of phototoxicity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for bacterial disease and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110871-86-8
Record name Sparfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110871-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfloxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sparfloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin (B39565), a potent fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. It details the formation of a stable ternary complex, the inhibition of the enzyme's ligation activity, and the subsequent induction of lethal double-strand DNA breaks.[3][4] This document also presents quantitative data on this compound's inhibitory potency and outlines detailed protocols for key experimental assays used to investigate this mechanism. The included diagrams offer a visual representation of the signaling pathway and experimental workflows.

Introduction to DNA Gyrase and Fluoroquinolones

Bacterial DNA gyrase is an essential enzyme, a type II topoisomerase, that is indispensable for bacterial survival.[3] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] The primary function of DNA gyrase is to introduce negative supercoils into the bacterial chromosome, a critical process for relieving torsional stress during DNA replication, transcription, and repair.[2][3]

Fluoroquinolones are a class of synthetic, broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[1][5] this compound is a member of this class and is effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the specific inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of essential cellular processes and ultimately, bacterial cell death.[2][5]

Core Mechanism of Action: this compound and DNA Gyrase

The bactericidal activity of this compound is a multi-step process that culminates in the fragmentation of the bacterial chromosome. The core of this mechanism is the stabilization of the covalent complex formed between DNA gyrase and DNA.[3][4] This traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands, leading to an accumulation of double-strand breaks.[3]

The key steps are as follows:

  • Binding to the DNA-Gyrase Complex: this compound does not bind to DNA gyrase or DNA individually but rather to the transient intermediate complex formed during the catalytic cycle.[3]

  • Formation of the Ternary Complex: The drug intercalates into the cleaved DNA at the site of the double-strand break and interacts with specific amino acid residues within the GyrA subunits of DNA gyrase. This results in the formation of a stable this compound-DNA gyrase-DNA ternary complex.[3][6]

  • Inhibition of Ligase Activity: The presence of this compound within this ternary complex physically obstructs the enzyme's ability to religate the cleaved DNA strands, effectively inhibiting its ligase activity.[3]

  • Generation of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent, lethal double-strand breaks in the bacterial chromosome.[3][7] This is thought to occur when the replication fork collides with the stabilized ternary complex.[4]

  • Induction of Cell Death: The accumulation of these double-strand breaks triggers the bacterial SOS response and other downstream pathways that ultimately lead to programmed cell death.[1][4]

Signaling Pathway of this compound's Action on DNA Gyrase

Sparfloxacin_Mechanism cluster_cell Bacterial Cell This compound This compound Ternary_Complex This compound-Gyrase-DNA Ternary Complex This compound->Ternary_Complex Binds to complex DNA_Gyrase DNA Gyrase (GyrA2GyrB2) DNA_Gyrase->Ternary_Complex Cleaves DNA DNA Bacterial DNA DNA->DNA_Gyrase DSB Double-Strand Breaks Ternary_Complex->DSB Prevents re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers SOS Response

Caption: Mechanism of this compound action on DNA gyrase.

Quantitative Data

The potency of this compound's inhibitory action on DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against DNA gyrase from various bacterial species.

Bacterial SpeciesEnzyme TargetIC50 (µg/mL)Reference
Enterococcus faecalisDNA Gyrase25.7[8]
Enterococcus faecalisTopoisomerase IV19.1[8]
Staphylococcus aureus (susceptible)DNA Gyrase-[9][10]
Staphylococcus aureus (resistant)DNA Gyrase>100[9][10]

Note: Specific IC50 values for susceptible S. aureus were not explicitly stated in the provided search results, but the references indicate a significant difference in susceptibility compared to resistant strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[3][11]

Materials:

  • Purified DNA gyrase (subunits A and B)[11]

  • Relaxed circular plasmid DNA (e.g., pBR322)[11]

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA)[11]

  • This compound solutions at various concentrations

  • Stop solution/loading dye (containing EDTA to chelate Mg2+)[12]

  • 1% Agarose (B213101) gel

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-incubated mixture of DNA gyrase subunits A and B.[11]

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).[11]

  • Terminate the reactions by adding the stop solution.[11]

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[11]

  • Stain the gel with a DNA staining agent and visualize it using a gel imaging system.[11]

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity.[12]

Workflow for DNA Gyrase Supercoiling Inhibition Assay

Supercoiling_Assay_Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Buffer, Relaxed DNA, this compound) Start->Prepare_Mixtures Add_Gyrase Add DNA Gyrase Prepare_Mixtures->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Quantify Supercoiling and Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

DNA Gyrase Cleavage Assay

This assay determines the ability of a compound to stabilize the cleavable complex formed between DNA gyrase and DNA, leading to an increase in linear DNA.[3]

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)[3]

  • Cleavage Buffer[3]

  • This compound solutions at various concentrations

  • Sodium Dodecyl Sulfate (SDS)

  • Proteinase K[3]

  • 1% Agarose gel

  • Electrophoresis buffer

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and different concentrations of this compound.[3]

  • Add DNA gyrase to initiate the reaction.[3]

  • Incubate at 37°C for a defined period (e.g., 30 minutes).[3]

  • Add SDS to a final concentration of 1% to trap the cleavage complex by denaturing the enzyme.[3]

  • Add proteinase K to digest the gyrase protein.[3]

  • Incubate further at a suitable temperature (e.g., 37°C or 50°C) for 30 minutes.[3]

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate supercoiled, relaxed, and linearized plasmid DNA.

  • Stain the gel and visualize the DNA bands. An increase in the amount of linear DNA with increasing this compound concentration indicates stabilization of the cleavage complex.

Workflow for DNA Gyrase Cleavage Assay

Cleavage_Assay_Workflow Start Start Setup_Reactions Setup Reactions (Buffer, Supercoiled DNA, this compound) Start->Setup_Reactions Initiate_Reaction Add DNA Gyrase Setup_Reactions->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Add_SDS Add SDS to Trap Complex Incubate_37C->Add_SDS Add_ProteinaseK Add Proteinase K to Digest Gyrase Add_SDS->Add_ProteinaseK Incubate_Digest Incubate for Digestion Add_ProteinaseK->Incubate_Digest Run_Gel Agarose Gel Electrophoresis Incubate_Digest->Run_Gel Visualize_Bands Stain and Visualize DNA Bands Run_Gel->Visualize_Bands Analyze_Cleavage Analyze Linear DNA Formation Visualize_Bands->Analyze_Cleavage End End Analyze_Cleavage->End

Caption: Workflow for DNA Gyrase Cleavage Assay.

Conclusion

This compound's potent antibacterial activity is directly attributable to its effective inhibition of DNA gyrase. By stabilizing the DNA-gyrase cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of lethal double-strand breaks. This detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the ongoing development of novel antimicrobial agents and for strategies to combat the rise of antibiotic resistance.

References

Physicochemical Properties of Sparfloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antimicrobial agent renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1] Its chemical structure, characterized by a difluorinated quinolone core, underpins its potent inhibitory action against bacterial DNA gyrase and topoisomerase IV.[1] An understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals, as these characteristics fundamentally influence its formulation, delivery, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a consolidated view of its fundamental characteristics.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₂F₂N₄O₃[2]
Molecular Weight 392.40 g/mol [2]
Melting Point 266-269 °C (with decomposition)[2]
Solubility
    In Water0.113 mg/mL
    In Dimethylformamide (DMF)~10 mg/mL
    In 1:1 DMF:PBS (pH 7.2)~0.50 mg/mL
    In EthanolInsoluble
    In ChloroformSoluble
pKa (Acid Dissociation Constant) pKa₁: 5.56 (strongest acidic), pKa₂: 8.88 (strongest basic)
LogP (Octanol-Water Partition Coefficient) -0.07 to 2.5
Spectral Characteristics
    UV/Vis λmax223, 302, 375 nm
    Key FT-IR Peaks (cm⁻¹)3093-3462 (O-H and N-H stretch), 2848-2961 (C-H stretch), 1715 (C=O stretch, ketone), 1641 (C=O stretch, pyridone), 1586, 1533 (C=C aromatic stretch, N-H bend)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and information cited in the literature.

Determination of Melting Point

The melting point of this compound is determined using the capillary method as described in pharmacopeial procedures.

  • Apparatus : A digital melting point apparatus.

  • Procedure :

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant rate of 1 °C/minute, starting from a temperature approximately 5°C below the expected melting point.

    • The temperature at which the substance begins to collapse is recorded as the onset of melting, and the temperature at which the substance is completely molten is recorded as the clear point. The range between these two temperatures constitutes the melting range.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

The equilibrium solubility of this compound in various media can be determined using the shake-flask method followed by quantification via HPLC.

  • Apparatus :

    • Shimadzu LC-20AD HPLC system (or equivalent)

    • C18-WR column (250 x 4.6 mm, 5 µm particle size)

    • UV detector

    • Orbital shaker

    • Centrifuge

  • Reagents :

  • Procedure :

    • Preparation of Buffer Solutions : Prepare buffers of desired pH values (e.g., pH 1.2, 4.0, 6.8) and purified water.

    • Sample Preparation : An excess amount of this compound is added to flasks containing a known volume (e.g., 10 mL) of each buffer solution and water.

    • Equilibration : The flasks are sealed and agitated in an orbital shaker at a constant temperature (e.g., 37.0 ± 0.1 °C) for 48 hours to ensure equilibrium is reached.

    • Phase Separation : The resulting suspensions are centrifuged (e.g., at 2000 rpm for 10 min) to separate the undissolved solid.

    • Sample Analysis : The supernatant is carefully collected, filtered through a 0.45 µm nylon filter, and appropriately diluted for HPLC analysis.

    • HPLC Conditions :

      • Mobile Phase : A mixture of phosphate solution (6.8 g of potassium dihydrogen phosphate and 3.0 mL of triethylamine in 1000 mL of water) and methanol in a 45:55 ratio.

      • Flow Rate : 1.0 mL/min.

      • Injection Volume : 20 µL.

      • Detection Wavelength : 298 nm.

    • Quantification : A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

  • Apparatus :

    • Calibrated potentiometer with a combined pH electrode.

    • Magnetic stirrer.

    • Burette.

  • Reagents :

    • This compound

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 0.15 M Potassium chloride (KCl) solution

    • Standard pH buffers (pH 4, 7, and 10)

  • Procedure :

    • Instrument Calibration : Calibrate the potentiometer using standard pH buffers.

    • Sample Preparation : Prepare a 1 mM solution of this compound.

    • Titration Setup : Place a known volume (e.g., 20 mL) of the this compound solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode into the solution. Maintain a constant ionic strength using 0.15 M KCl solution.

    • Titration : Make the sample solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments. Record the pH after each addition until the pH reaches approximately 12-12.5 and stabilizes.

    • Data Analysis : Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the inflection points of the curve.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

  • Apparatus :

    • Separatory funnels or centrifuge tubes with screw caps.

    • Mechanical shaker.

    • Centrifuge.

    • Analytical instrument for quantification (e.g., HPLC-UV).

  • Reagents :

    • This compound

    • n-Octanol (pre-saturated with buffer)

    • Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)

  • Procedure :

    • Phase Saturation : Pre-saturate the n-octanol with the aqueous buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

    • Partitioning : A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or tube.

    • Equilibration : The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

    • Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification : The concentration of this compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method like HPLC-UV.

    • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

UV-Visible Spectrophotometry

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) of this compound.

  • Apparatus : UV-Visible Spectrophotometer.

  • Reagents :

  • Procedure :

    • Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 2-20 µg/mL.

    • Spectral Scan : Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

    • λmax Determination : Identify the wavelengths at which the absorbance is maximal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Apparatus : Fourier-Transform Infrared Spectrometer.

  • Procedure :

    • Sample Preparation : A small amount of this compound powder is mixed with potassium bromide (KBr) and compressed into a thin pellet.

    • Spectral Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a frequency range of 4000-400 cm⁻¹.

    • Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption peaks corresponding to the various functional groups in the molecule.

Visualizations

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. The following diagram illustrates this mechanism.

Sparfloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound This compound->Inhibition_Gyrase This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (primarily in Gram-negative) DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to DNA damage Topoisomerase_IV Topoisomerase IV (primarily in Gram-positive) Topoisomerase_IV->DNA Decatenates replicated chromosomes Topoisomerase_IV->Bacterial_Cell_Death Inhibition leads to DNA damage

Caption: Mechanism of action of this compound targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in determining the solubility of this compound using the shake-flask method with HPLC analysis.

Solubility_Workflow start Start prepare_buffers Prepare Buffer Solutions (e.g., pH 1.2, 4.0, 6.8, Water) start->prepare_buffers add_this compound Add Excess this compound to each buffer prepare_buffers->add_this compound equilibrate Equilibrate for 48h (Shaking at constant temp.) add_this compound->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc quantify Quantify using Calibration Curve hplc->quantify end End quantify->end

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Physicochemical Properties to Drug Development

The physicochemical properties of a drug like this compound are interconnected and have a profound impact on its journey through the drug development pipeline. The following diagram illustrates these relationships.

Drug_Dev_Relationship cluster_properties Physicochemical Properties cluster_development Drug Development Stages Solubility Solubility Formulation Formulation Design Solubility->Formulation Absorption Absorption (Bioavailability) Solubility->Absorption LogP LogP (Lipophilicity) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa pKa (Ionization) pKa->Solubility pKa->Absorption MW Molecular Weight MW->Distribution Excretion Excretion MW->Excretion

Caption: Relationship between physicochemical properties and drug development stages.

References

Sparfloxacin: A Comprehensive Guide to its Absorption, Distribution, Metabolism, and Excretion (ADME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) properties of the fluoroquinolone antibiotic, sparfloxacin (B39565). The information is compiled from various pharmacokinetic and analytical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and development.

Absorption

This compound is well-absorbed following oral administration, with an absolute bioavailability of approximately 92%.[1][2][3][4] The absorption process begins soon after administration and is relatively slow, with peak plasma concentrations typically observed between 3 to 6 hours post-dose.[2][5][6][7] Notably, the oral absorption of this compound is not significantly affected by the consumption of food or milk, including high-fat meals.[1][2][3] However, co-administration with antacids containing magnesium hydroxide (B78521) and aluminum hydroxide can significantly reduce its oral bioavailability by as much as 50%.[1][2][4]

Factors Influencing Absorption:
  • Food and Milk: No significant impact on bioavailability.[1][2][3]

  • Antacids: Concurrent use of antacids with magnesium and aluminum hydroxides can decrease bioavailability by up to 50%.[1][2][4]

  • pH: Alterations in gastrointestinal pH may influence absorption. The relative bioavailability of this compound has been shown to be 84.4% with urinary acidification (via ammonium (B1175870) chloride) and 122.3% with alkalinization (via sodium bicarbonate), suggesting that environmental pH in the GI tract can affect absorption.

Distribution

This compound exhibits extensive penetration into body tissues and fluids, indicated by a large volume of distribution.[3] It has a relatively low plasma protein binding of approximately 37-45%.[1][3][4][8] Concentrations of this compound in many tissues are often similar to or higher than simultaneous plasma concentrations.[3][7][8] The drug is widely distributed into various body fluids and tissues, including sputum, pleural fluid, skin, and prostate, but shows limited distribution into the cerebrospinal fluid.[8][9] High concentrations are achieved in lower respiratory tract tissues.[9]

Metabolism

The primary metabolic pathway for this compound is hepatic.[1] It is metabolized mainly through phase II glucuronidation to form an inactive glucuronide conjugate.[1][5][8] A key characteristic of this compound's metabolism is that it does not significantly utilize or interfere with the cytochrome P450 (CYP450) enzyme system.[1][4] This attribute minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP450 enzymes.[10]

Excretion

This compound and its glucuronide metabolite are eliminated through both renal and non-renal pathways.[5] Approximately 50% of an administered dose is excreted in the urine, with about 10% as the unchanged drug and the remainder as the glucuronide metabolite.[9] The other 50% is excreted in the feces.[9] The renal clearance of this compound is low, accounting for less than 15% of the apparent plasma clearance, which indicates that non-renal routes are the primary mode of elimination.[5] The elimination half-life is long, with a mean of about 20 hours, ranging from 16 to 30 hours.[1] This prolonged half-life allows for once-daily dosing.[3]

Quantitative Data Summary

The following tables summarize the key quantitative ADME parameters for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single Oral Dose)

DoseCmax (µg/mL)Tmax (hours)AUC (µg·hr/mL)T½ (hours)
200 mg~0.73 - 5~23.815 - 20
400 mg~1.3 (±0.2)3 - 6~34 (±6.8)16 - 22
600 mg1.6 (mean)4 - 5 (median)-18 - 21
800 mg2.0 (mean)4 - 5 (median)-18 - 21
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean (± standard deviation) or range where available.[3][8][11]

Table 2: this compound Concentration in Various Human Tissues and Fluids

Tissue/FluidConcentration Relative to Plasma
Alveolar MacrophagesSignificantly Higher
Epithelial Lining FluidSignificantly Higher
Polymorphonuclear LeucocytesHigher
SputumPresent
Pleural FluidPresent
SkinPresent
ProstatePresent
Cerebrospinal FluidLow
Saliva62.8% to 71.3% of plasma concentration
Data compiled from multiple sources indicating general distribution trends.[7][8][9][12]

Table 3: Excretion Profile of this compound

Excretion RoutePercentage of DoseForm
Urine ~50%
~10%Unchanged this compound
~40%Glucuronide Metabolite
Feces ~50% Unchanged this compound
Biliary
~1.5%Unchanged this compound
~11%Glucuronide Metabolite
Values are approximate and compiled from various studies.[5][6][9][13]

Visualizations

The following diagrams illustrate key aspects of this compound's ADME profile and common experimental workflows.

ADME_Overview This compound ADME Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralAdmin Oral Administration GITract GI Tract OralAdmin->GITract Bloodstream Systemic Circulation (Plasma Protein Binding: ~45%) GITract->Bloodstream Bioavailability ~92% Tissues Tissues & Fluids (e.g., Lungs, Prostate, Saliva) Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Feces Feces (~50%) Bloodstream->Feces Biliary & Transintestinal Tissues->Bloodstream Glucuronidation Phase II Glucuronidation Liver->Glucuronidation Metabolite Inactive this compound Glucuronide Glucuronidation->Metabolite Metabolite->Bloodstream Urine Urine (~50%) - 10% Unchanged - 40% Metabolite Kidney->Urine

Overall ADME pathway of this compound.

PK_Study_Workflow Human Pharmacokinetic Study Workflow cluster_setup Study Setup cluster_sampling Sample Collection cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Volunteers) Design Study Design (e.g., Randomized, Crossover) Recruitment->Design Dosing Oral this compound Administration (Fasting) Design->Dosing BloodSampling Serial Blood Sampling (Predose and Postdose) Dosing->BloodSampling UrineSampling Timed Urine Collection Dosing->UrineSampling Processing Plasma Separation & Sample Storage (-20°C) BloodSampling->Processing HPLC HPLC-UV Analysis of Plasma & Urine Samples UrineSampling->HPLC Processing->HPLC PK_Analysis Pharmacokinetic Analysis (Non-compartmental) HPLC->PK_Analysis Parameters Determine Cmax, Tmax, AUC, T½ PK_Analysis->Parameters

Workflow for a typical pharmacokinetic study.

Metabolism_Pathway This compound Metabolism This compound This compound (Active) UGT UDP-glucuronosyltransferase (UGT) Enzymes in Liver This compound->UGT Phase II Metabolism Glucuronide This compound Glucuronide (Inactive) UGT->Glucuronide Conjugation

Metabolic pathway of this compound.

Experimental Protocols

Human Pharmacokinetic Study Protocol

A representative study to determine the pharmacokinetics of this compound in healthy human volunteers typically follows this protocol:[8][11]

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria include a history of significant medical conditions, allergies to fluoroquinolones, and use of interacting medications. Informed consent is obtained from all participants.[8]

  • Study Design: The study is often a randomized, single-dose, crossover design.[8]

  • Dosing: A single oral dose of this compound (e.g., 400 mg) is administered to fasting subjects.[8]

  • Sample Collection:

    • Blood: Blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[8]

    • Plasma: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[8]

    • Urine: Urine samples are collected over specified intervals.[8]

  • Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.[8]

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method is suitable for the determination of this compound in human plasma and urine.[5][7][8][14][15]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: A C18 reversed-phase column (e.g., Purospher STAR RP-18, 25 cm × 4.6 mm, 5 µm).[15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and monopotassium phosphate (B84403) buffer (e.g., 49:51 v/v). The exact ratio may vary.[14]

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Detection: UV detection at a wavelength of approximately 290-300 nm.[8]

  • Internal Standard: Grepafloxacin or Gemifloxacin can be used as an internal standard.[1][15]

  • Sample Preparation (Plasma):

    • Plasma proteins are precipitated using an acid such as perchloric acid or acetic acid.[1][7][8]

    • The sample is centrifuged to pellet the precipitated proteins.[8]

    • The resulting supernatant is collected and can be further purified using Solid-Phase Extraction (SPE) if necessary.[5][7]

    • The final extract is injected into the HPLC system.[7]

  • Sample Preparation (Urine): Urine samples typically only require dilution with the mobile phase before injection.[1]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound.[8]

Animal Tissue Distribution Study Protocol

This protocol outlines a typical tissue distribution study in a rat model.[3][6][8]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6][8]

  • Dosing: A single oral dose of this compound is administered by gavage.[8]

  • Tissue Collection: At various time points after dosing, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney, muscle, heart, spleen, brain) are collected. Blood samples are also taken to determine plasma concentrations.[6][8]

  • Tissue Homogenization: The collected tissues are weighed and homogenized in a suitable buffer (e.g., sterile 0.9% NaCl saline) using a homogenizer.[6][8]

  • Sample Analysis: The concentration of this compound in the tissue homogenates and plasma is determined by a validated analytical method such as HPLC.[8]

  • Data Analysis: The tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.[8]

This guide provides a foundational understanding of this compound's ADME profile, supported by quantitative data and detailed experimental methodologies, to aid in further research and development efforts in the field of antimicrobial therapy.

References

In Vitro Activity of Sparfloxacin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the fluoroquinolone antibiotic, sparfloxacin (B39565), against a range of clinically significant gram-positive bacteria. This document details the mechanism of action, summarizes key quantitative data from various studies, and outlines the experimental protocols utilized to generate this data.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In gram-positive bacteria, the primary target is topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with the enzyme and DNA, this compound induces chromosomal breaks, leading to the cessation of cellular processes and ultimately, cell death.[1] This mechanism is distinct from that of other antibiotic classes, such as β-lactams, allowing for efficacy against strains resistant to those agents.[1]

Data Presentation: In Vitro Susceptibility

The in vitro potency of this compound against various gram-positive isolates is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been aggregated from multiple studies. MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Staphylococcus species

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Sensitive S. aureus (MSSA)234 (combined studies)-0.125-
Methicillin-Resistant S. aureus (MRSA)234 (combined studies)-0.125 - 0.25-
Coagulase-Negative Staphylococci234 (combined studies)-0.125 - 0.25-

Data compiled from multiple sources.

Table 2: In Vitro Activity of this compound against Enterococcus, Streptococcus, and Corynebacterium species

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis234 (combined studies)-1.0-
Streptococcus pneumoniae234 (combined studies)-1.0-
Streptococcus pyogenes234 (combined studies)-1.0-
Corynebacterium jeikeium---0.06 - 0.25

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Agar (B569324) Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. For fastidious organisms, the agar may be supplemented with 5% sheep blood. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation: The prepared bacterial suspension is inoculated onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

G cluster_prep Preparation cluster_dilution Dilution and Plating cluster_inoc_incub Inoculation and Incubation cluster_analysis Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound in Agar A->D B Prepare Molten Mueller-Hinton Agar B->D C Prepare Bacterial Suspension (0.5 McFarland) F Dilute Bacterial Suspension C->F E Pour Agar Plates D->E G Inoculate Plates with Multipoint Inoculator E->G F->G H Incubate Plates (35-37°C, 18-24h) G->H I Read Plates and Determine MIC H->I

Agar Dilution MIC Determination Workflow

Broth Microdilution Method

This method utilizes microtiter plates to determine the MIC in a liquid medium.

  • Preparation of Antimicrobial Dilutions: A twofold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Time-Kill Curve Assay

This assay assesses the bactericidal activity of an antimicrobial agent over time.

  • Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth.

  • Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) and a growth control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Quantification: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on antibiotic-free agar plates.

  • Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in the initial CFU/mL.

For Methicillin-Resistant Staphylococcus aureus (MRSA), time-kill curves demonstrated that this compound is rapidly bactericidal at the MIC of the organism. This compound exhibited greater and more sustained bactericidal activity than ciprofloxacin (B1669076) and vancomycin (B549263) at 1x and 2x the MIC.

G cluster_setup Experiment Setup cluster_exposure Exposure and Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Log-Phase Bacterial Culture D Inoculate this compound and Control Tubes A->D B Prepare this compound Concentrations (1x, 2x, 4x MIC) B->D C Prepare Growth Control (No Antibiotic) C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) E->F G Perform Serial Dilutions of Aliquots F->G H Plate Dilutions on Antibiotic-Free Agar G->H I Incubate Plates H->I J Count Colonies (CFU) I->J K Plot log10 CFU/mL vs. Time J->K

Time-Kill Curve Assay Workflow
Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

  • Exposure: The bacterial strains are exposed to this compound at concentrations of 1x and 4x the MIC for 1 hour.

  • Removal of Antibiotic: The antibiotic is removed by washing and dilution.

  • Monitoring of Regrowth: The growth of the bacteria is monitored over time and compared to a control culture that was not exposed to the antibiotic.

  • Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1-log₁₀ CFU/mL.

The PAE of this compound against the gram-positive species tested, including Staphylococcus aureus and Streptococcus pneumoniae, ranged from 1.1 to 2.6 hours.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically relevant gram-positive bacteria. Its mechanism of action, targeting essential bacterial enzymes, provides a strong basis for its bactericidal effects. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable technical resource for the scientific community engaged in antimicrobial research and development. Further in vivo studies are essential to correlate these in vitro findings with clinical efficacy.

References

Sparfloxacin's Impact on Bacterial Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the interaction between the fluoroquinolone antibiotic sparfloxacin (B39565) and its target, bacterial topoisomerase IV. The content herein focuses on the molecular mechanism of action, quantitative analysis of its inhibitory effects, and the experimental methodologies used to characterize this interaction.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal activity by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. Topoisomerase IV, a type II topoisomerase, is crucial for the decatenation of interlinked daughter chromosomes following DNA replication, a vital step for proper chromosome segregation and cell division. This document will specifically explore the effects of this compound on bacterial topoisomerase IV.

Mechanism of Action

This compound's primary mechanism against topoisomerase IV involves the stabilization of the enzyme-DNA cleavage complex. Topoisomerase IV functions by creating a transient double-strand break in one DNA segment to allow another to pass through, thereby resolving DNA tangles. This compound binds to this complex, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-stranded DNA breaks, which arrests DNA replication and ultimately triggers bacterial cell death.

While topoisomerase IV is a primary target for many fluoroquinolones in Gram-positive bacteria, the target preference for this compound can vary. In Enterococcus faecalis, topoisomerase IV is a significant target. However, in Streptococcus pneumoniae and Staphylococcus aureus, this compound has been shown to preferentially target DNA gyrase.

Below is a diagram illustrating the inhibitory action of this compound on topoisomerase IV.

Sparfloxacin_Mechanism cluster_topoIV Topoisomerase IV Catalytic Cycle TopoIV Topoisomerase IV Cleavage_Complex Topo IV-DNA Cleavage Complex TopoIV->Cleavage_Complex Binds to DNA DNA Catenated DNA Decatenated_DNA Decatenated DNA Cleavage_Complex->Decatenated_DNA Strand Passage & Re-ligation Stabilized_Complex This compound-Topo IV-DNA Ternary Complex Cleavage_Complex->Stabilized_Complex This compound This compound This compound->Stabilized_Complex Binds to Cleavage Complex Replication_Arrest Replication Arrest & DNA Fragmentation Stabilized_Complex->Replication_Arrest Inhibits Re-ligation Cell_Death Cell Death Replication_Arrest->Cell_Death

Figure 1: Mechanism of this compound's inhibition of Topoisomerase IV.

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of this compound against topoisomerase IV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Bacterial SpeciesEnzymeIC50 (µg/mL)Notes
Enterococcus faecalisTopoisomerase IV19.1Topoisomerase IV is a primary target.
Streptococcus pneumoniaeTopoisomerase IV-DNA gyrase is the preferential target.
Staphylococcus aureusTopoisomerase IV-DNA gyrase is the preferential target.

Note: Data on IC50 values for this compound against topoisomerase IV in many bacterial species, particularly Gram-negatives, is limited in publicly available literature. The target preference of fluoroquinolones can be species-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on bacterial topoisomerase IV.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity by this compound results in a decrease in the amount of decatenated, monomeric DNA.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Catenated kinetoplast DNA (kDNA)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Proteinase K

  • Agarose (B213101)

  • TAE or TBE buffer for electrophoresis

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

  • Enzyme Addition: Add a pre-determined amount of purified topoisomerase IV to initiate the reaction. The total reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Protein Digestion: Add proteinase K to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes to digest the topoisomerase IV.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA staining agent and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The intensity of the decatenated DNA bands is quantified using densitometry to determine the IC50 value.

Decatenation_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mixture: Assay buffer, kDNA, this compound Start->Reaction_Setup Enzyme_Addition Add Topoisomerase IV Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Terminate reaction with Stop Solution Incubation->Termination ProteinaseK Add Proteinase K Termination->ProteinaseK Electrophoresis Agarose Gel Electrophoresis ProteinaseK->Electrophoresis Visualization Stain gel and visualize Electrophoresis->Visualization Quantification Quantify decatenated DNA and calculate IC50 Visualization->Quantification End End Quantification->End

Figure 2: Experimental workflow for the Topoisomerase IV decatenation assay.
Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by this compound. It measures the conversion of supercoiled plasmid DNA into linear DNA.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution (in DMSO)

  • Assay Buffer (similar to the decatenation assay)

  • SDS (10% solution)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • DNA staining agent

Procedure:

  • Reaction Setup: Combine assay buffer, supercoiled plasmid DNA (e.g., 200 ng), and varying concentrations of this compound in a microcentrifuge tube.

  • Enzyme Addition: Add purified topoisomerase IV to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Cleavage Complex Trapping: Add SDS to a final concentration of 1% to trap the covalent enzyme-DNA complex.

  • Protein Digestion: Add proteinase K to digest the covalently attached topoisomerase IV, leaving a double-strand break in the DNA.

  • Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel and visualize. The amount of linear DNA, which represents the cleaved product, is quantified to determine the concentration of this compound that induces maximum cleavage.

Cellular Consequences of Topoisomerase IV Inhibition

The accumulation of double-stranded DNA breaks due to topoisomerase IV inhibition by this compound triggers a cascade of cellular responses, ultimately leading to cell death. A key response is the activation of the SOS DNA repair system.

Signaling_Pathway This compound This compound TopoIV_Inhibition Topoisomerase IV Inhibition This compound->TopoIV_Inhibition DSBs Double-Strand Breaks (DSBs) Accumulation TopoIV_Inhibition->DSBs Replication_Fork_Collapse Replication Fork Collapse DSBs->Replication_Fork_Collapse SOS_Response Induction of SOS Response DSBs->SOS_Response Apoptosis Apoptosis-like Death Replication_Fork_Collapse->Apoptosis RecA_Activation RecA Activation SOS_Response->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage SOS_Genes Expression of SOS Genes (e.g., uvrA, sulA) LexA_Cleavage->SOS_Genes Cell_Division_Arrest Cell Division Arrest SOS_Genes->Cell_Division_Arrest Cell_Division_Arrest->Apoptosis

Figure 3: Cellular signaling pathway following Topoisomerase IV inhibition.

The accumulation of single-stranded DNA at stalled replication forks activates the RecA protein, which in turn mediates the autocleavage of the LexA repressor. This leads to the derepression of the SOS regulon, a set of genes involved in DNA repair and damage tolerance. However, if the DNA damage is too extensive to be repaired, the cascade of events leads to the inhibition of cell division and ultimately, programmed cell death.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, a critical enzyme for bacterial viability. Its mechanism of action, involving the stabilization of the DNA-enzyme cleavage complex, leads to irreparable DNA damage and cell death. The quantitative assessment of its inhibitory activity and the detailed understanding of the experimental protocols to study this interaction are crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. Further research to elucidate the specific inhibitory concentrations across a broader range of pathogenic bacteria will provide a more complete picture of this compound's spectrum of activity against topoisomerase IV.

Methodological & Application

Application Notes and Protocols for Sparfloxacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Sparfloxacin (B39565), a broad-spectrum fluoroquinolone antibiotic. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for dilution and disk diffusion assays.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Zone Diameter Breakpoints

Accurate determination of this compound's activity is crucial for clinical and research applications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and disk diffusion zone diameters for various bacterial species.

Table 1: this compound MIC Values for Various Bacterial Species

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae4,410≤0.06 - >40.250.5[1]
Streptococcus pneumoniae (Penicillin-Susceptible)---0.5[1]
Streptococcus pneumoniae (Penicillin-Resistant)---0.5[1]
Other Streptococcus spp.554≤0.06 - >40.251[1]
Staphylococcus aureus (Oxacillin-Susceptible)----[2]
Klebsiella spp.----
Haemophilus spp.----
Moraxella catarrhalis----

Table 2: Proposed Interpretive Criteria for this compound Disk Diffusion Susceptibility Testing (5 µg disk)

MethodResistantSusceptibleReference
NCCLS (now CLSI)≤18 mm≥23 mm
ICS/DIN≤20 mm≥25 mm

Table 3: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainMethodZone Diameter Range (mm)Reference
Escherichia coli ATCC 25922NCCLS (now CLSI)26-30
Escherichia coli ATCC 25922ICS/DIN30-33
Staphylococcus aureus ATCC 29213NCCLS (now CLSI)27-28
Staphylococcus aureus ATCC 29213ICS/DIN29-31

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro activity of this compound.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate to determine the MIC.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of this compound Dilution Series:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.

Agar (B569324) Dilution Method

This method involves incorporating this compound into agar plates at various concentrations.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculum replicator (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the this compound-containing agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing MHA without this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to obtain a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Disk Diffusion Method

This method involves placing a this compound-impregnated disk on an agar plate inoculated with the test organism.

Materials:

  • This compound disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of this compound Disk:

    • Aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation:

    • Compare the measured zone diameter to the interpretive criteria to determine if the organism is susceptible, intermediate, or resistant to this compound.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions in 96-Well Plate prep_this compound->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 35°C for 16-20h inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare MHA with Varying this compound Concentrations pour_plates Pour Agar into Petri Dishes prep_agar->pour_plates inoculate Spot-Inoculate Plates with Bacteria pour_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates at 35°C for 16-20h inoculate->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->prep_plate place_disk Place this compound Disk on Agar Surface prep_plate->place_disk incubate Incubate Plate at 35°C for 16-24h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret_results Interpret as S, I, or R measure_zone->interpret_results

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for the Use of Sparfloxacin in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin (B39565) is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in various animal models of infection, designed to assist researchers in preclinical drug development and infectious disease research.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effects by targeting and inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] In many Gram-negative bacteria, the primary target is DNA gyrase, while in numerous Gram-positive bacteria, it is topoisomerase IV.[5] By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands.[5] This leads to an accumulation of DNA damage, cessation of DNA replication, and ultimately, bacterial cell death.[5]

Sparfloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Replication DNA Replication & Transcription DNA_Gyrase->Replication Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->Replication DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and efficacy of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelDosageRouteCmax (µg/mL)Tmax (h)Half-life (h)Reference(s)
Mouse Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.6 - 2.0[6]
Rat 600 mg/kgOral13.0 ± 1.83.0Not Specified[7]
Rat 1800 mg/kgOral19.1 ± 1.73.0Not Specified[7]
Rabbit 40 mg/kgIV12.43 (serum)~1.02.2 (serum)[8]
2.84 (vitreous)3.34 (vitreous)
Rabbit 0.3% solutionTopical (ocular)3.7 ± 0.179 (aqueous humour)1.33 ± 0.577Not Specified[9][10]
Table 2: Efficacy of this compound in Murine Infection Models
Infection ModelPathogenThis compound Dose (mg/kg/day)Comparator and Dose (mg/kg/day)OutcomeReference(s)
Renal Infection Staphylococcus aureus10 (ED50)Ciprofloxacin: 33, Fleroxacin: 16Effective clearance of infection[6]
Escherichia coli1.5 (ED50)Ciprofloxacin: 2.45, Fleroxacin: 1.8Effective clearance of infection[6]
Pneumonia Streptococcus pneumoniae (penicillin-susceptible)50Not Specified100% survival[11]
Streptococcus pneumoniae (penicillin-resistant)Not SpecifiedNot SpecifiedFull protection in leukopenic mice[11]
Chlamydia pneumoniae0.97 (ED50)Minocycline: 2.22, Ofloxacin: 16.6Potent in vivo activity[12]
Tuberculosis Mycobacterium tuberculosis H37Rv30 - 50,000 (total oral dose)Moxifloxacin, Ofloxacin, Ciprofloxacin1.4 ± 0.1 log10 CFU/lung reduction[11][13]

Experimental Workflows

A general experimental workflow for in vivo efficacy studies of this compound is depicted below.

Experimental_Workflow A Animal Acclimatization B Infection Induction (e.g., bacterial inoculation) A->B C Treatment Initiation (this compound administration) B->C D Monitoring (Clinical signs, weight) C->D E Endpoint Evaluation D->E F Bacterial Load Quantification (CFU counts in target organs) E->F G Histopathology E->G H Data Analysis F->H G->H

General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Protocol 1: Murine Renal Infection Model

Objective: To evaluate the efficacy of this compound in treating renal infections caused by Staphylococcus aureus or Escherichia coli.

Materials:

  • Animals: Swiss mice (20-25 g).[11]

  • Bacterial Strains: S. aureus, E. coli.

  • Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (B569324) (TSA) for S. aureus; Luria-Bertani (LB) broth and agar for E. coli.

  • Anesthesia: Ketamine/xylazine solution or isoflurane.[9]

  • This compound: To be suspended in a suitable vehicle (e.g., carboxymethylcellulose).

Procedure:

  • Bacterial Preparation: Culture the selected bacterial strain overnight in the appropriate broth at 37°C. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum size (e.g., 10^4 - 10^5 CFU).

  • Anesthesia: Anesthetize the mice using an approved institutional protocol.[9] Apply ophthalmic ointment to prevent corneal drying.[14]

  • Surgical Procedure and Inoculation:

    • Make a small flank incision to expose one kidney.[11]

    • Gently lift the kidney and directly inoculate the bacterial suspension into the renal cortex using a fine-gauge needle.[11]

    • Return the kidney to the abdominal cavity and suture the incision.[11]

  • Treatment:

    • Allow the animals to recover from surgery.

    • Begin oral administration of this compound (e.g., via gavage) at the desired dosage. A typical treatment duration is 5 days.[6][11]

    • Include a control group receiving the vehicle only.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.[11]

    • Aseptically remove the infected kidney.[11]

    • Homogenize the kidney tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on the appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[11]

    • Calculate the reduction in bacterial counts compared to the untreated control group.

Troubleshooting:

  • High mortality post-surgery: Refine surgical technique to minimize tissue trauma and bleeding. Ensure proper aseptic technique to prevent secondary infections.

  • Inconsistent infection levels: Standardize the inoculum preparation and injection technique.

Protocol 2: Murine Pneumonia Model

Objective: To assess the efficacy of this compound against Streptococcus pneumoniae or Chlamydia pneumoniae in a murine pneumonia model.

Materials:

  • Animals: Swiss mice (for immunocompetent model) or cyclophosphamide-treated mice (for leukopenic model).[11][12]

  • Bacterial Strains: S. pneumoniae, C. pneumoniae.

  • Media: Todd-Hewitt broth with yeast extract or Tryptic Soy Broth for S. pneumoniae.[8][15] Specific cell culture media for C. pneumoniae.

  • Anesthesia: Ketamine/xylazine solution or isoflurane.[9]

  • This compound: To be suspended in a suitable vehicle.

Procedure:

  • Bacterial Preparation:

    • For S. pneumoniae, culture the bacteria in the appropriate broth to mid-log phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^4 - 10^6 CFU).[11]

    • For C. pneumoniae, propagate in a suitable cell line and prepare the inoculum as per established protocols.[12]

  • Anesthesia: Anesthetize the mice.[9]

  • Inoculation:

    • Administer the bacterial suspension via intranasal or peroral tracheal instillation.[11][12]

  • Treatment:

    • Initiate treatment with this compound at specified time points post-infection. Administer the drug orally or via another appropriate route.

    • Include a vehicle-treated control group.

  • Efficacy Evaluation:

    • Monitor survival rates over a defined period.

    • At selected time points, euthanize subsets of mice.[11]

    • Collect lungs and blood.[11]

    • Homogenize lung tissue and perform serial dilutions of the homogenate and blood to determine bacterial counts (CFU).[11]

    • Assess the rate of bacterial clearance from the lungs and blood.

Troubleshooting:

  • Aspiration-related complications: Ensure proper animal positioning and a slow, controlled instillation of the inoculum.

  • Variability in lung infection: Standardize the inoculation volume and technique.

Protocol 3: Rabbit Endocarditis Model

Objective: To evaluate the efficacy of this compound in a rabbit model of bacterial endocarditis.

Materials:

  • Animals: New Zealand White rabbits (2-3 kg).[16]

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) or other relevant pathogens.

  • Catheter: Polyethylene (B3416737) catheter.[1][17]

  • Anesthesia: A suitable anesthetic regimen for rabbits (e.g., ketamine/xylazine).

  • This compound: For intravenous administration.

Procedure:

  • Catheterization:

    • Anesthetize the rabbit.

    • Surgically expose the carotid artery.[17]

    • Insert a sterile polyethylene catheter and advance it into the left ventricle of the heart to induce non-bacterial thrombotic endocarditis.[1][17] Echocardiographic guidance can be used for precise placement.[12][18]

    • Leave the catheter in place for a specified period (e.g., 2 hours to 24 hours) to induce valve damage.[16][17]

  • Infection:

    • After catheterization, intravenously inject a suspension of the bacterial strain (e.g., MRSA).[16]

  • Treatment:

    • Begin intravenous administration of this compound 24 hours after the bacterial challenge.[16]

    • Administer the drug at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 4 days).

    • Include an untreated control group.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically remove the heart and excise the aortic valve vegetations.

    • Weigh the vegetations and homogenize them in sterile saline.

    • Perform serial dilutions and plate on appropriate agar to determine the CFU per gram of vegetation.

    • Compare the bacterial counts in the treated group to the control group.

Troubleshooting:

  • Catheter-related complications (e.g., arrhythmia, embolism): Use appropriate catheter size and advance it carefully. Monitor the animal closely during and after the procedure.

  • Failure to establish infection: Ensure adequate valve damage during catheterization and use a sufficient bacterial inoculum.

Protocol 4: Rabbit Ocular Pharmacokinetics Study

Objective: To determine the pharmacokinetic profile of this compound in the aqueous and vitreous humor of rabbits.

Materials:

  • Animals: New Zealand White rabbits (2-3 kg).[8]

  • This compound: For topical ophthalmic or systemic administration.

  • Anesthesia: Topical or general anesthesia as required for sample collection.

  • Sample Collection Supplies: Micropipettes, fine-gauge needles, microcentrifuge tubes.

Procedure:

  • Drug Administration:

    • Topical: Instill a precise volume (e.g., 50 µL) of this compound ophthalmic solution into the conjunctival sac.[9][10]

    • Systemic: Administer this compound intravenously at a specified dose.[8]

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-administration, collect aqueous and/or vitreous humor samples.[8][10]

    • Aqueous humor can be collected from the anterior chamber using a fine-gauge needle under topical anesthesia.

    • Vitreous humor is typically collected after euthanasia.

    • Collect blood samples at the same time points to determine serum concentrations.[8]

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and penetration percentage into ocular tissues).[8]

Troubleshooting:

  • Contamination of ocular samples with blood: Use careful and precise sample collection techniques to avoid trauma to ocular blood vessels.

  • Inconsistent drug delivery with topical administration: Standardize the instillation technique and hold the eyelid closed for a short period to ensure drug absorption.

Safety and Toxicology Considerations

  • Photosensitivity: this compound has been associated with photosensitivity reactions.[19] Animal housing should be in a controlled lighting environment, avoiding direct exposure to sunlight or strong UV sources.[14]

  • QTc Interval Prolongation: this compound has been shown to prolong the QTc interval in some studies.[19] For studies in larger animals like dogs, baseline and on-treatment electrocardiogram (ECG) monitoring may be considered.

  • General Toxicity: In high-dose studies in rodents and dogs, clinical signs such as inactivity, diarrhea, vomiting, salivation, and tremors have been observed.[11]

  • Chondrotoxicity: Like other fluoroquinolones, this compound has the potential for chondrotoxicity in juvenile animals. This should be a consideration when using young animals in studies.[7]

Conclusion

This compound has demonstrated significant efficacy in a variety of animal models of infection. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design and execute preclinical studies to further evaluate the potential of this fluoroquinolone antibiotic. Careful consideration of the specific animal model, infection parameters, and pharmacokinetic/pharmacodynamic relationships is crucial for obtaining reliable and translatable results.

References

Sparfloxacin: A Powerful Tool for Eliminating Intracellular Pathogens in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sparfloxacin (B39565), a broad-spectrum fluoroquinolone antibiotic, demonstrates significant efficacy in treating infections caused by intracellular pathogens. Its ability to penetrate and accumulate within host cells makes it a valuable agent for eradicating bacteria that reside and replicate within the cellular machinery, a common challenge in cell culture and drug development.[1][2] This document provides a comprehensive overview of this compound's application in targeting key intracellular pathogens, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial proliferation.[3][6] A key advantage of fluoroquinolones like this compound is their ability to readily enter eukaryotic cells, rendering them effective against intracellular pathogens.[2][6]

Beyond its direct antibacterial properties, this compound may also exhibit immunomodulatory effects. Some studies on fluoroquinolones suggest they can decrease the synthesis of pro-inflammatory cytokines, potentially through mechanisms involving intracellular cyclic AMP (cAMP) levels and key transcription factors like Nuclear Factor-kappa B (NF-κB).[6]

Data Summary: Efficacy of this compound Against Intracellular Pathogens

The following tables summarize the in vitro efficacy of this compound against common intracellular pathogens, providing a comparative overview of its potency.

Table 1: In Vitro Activity of this compound against Chlamydia species

PathogenCell LineMIC (µg/mL)MBC (µg/mL)Reference
Chlamydia trachomatisMcCoy0.03 - 0.060.03 - 0.06[7]
Chlamydia trachomatisNot Specified>0.031 - 0.063Not Specified[1]
Chlamydia pneumoniaeNot Specified0.0310.063[8]

Table 2: Efficacy of this compound in Eliminating Mycoplasma from Cell Cultures

Mycoplasma StatusHost Cell CultureEffective Concentration (µg/mL)Treatment DurationOutcomeReference
MRA-sensitiveP. falciparum11 weekEradicated[9][10]
MRA-resistantP. falciparum41 weekEradicated[9][10]
Various StrainsVarious Cell Lines101 week80% of cell lines cured[11]

MRA: Mycoplasma Removal Agent

Experimental Protocols

These protocols provide detailed methodologies for utilizing this compound to treat intracellular pathogens in a research setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Chlamydia trachomatis in Cell Culture

Objective: To determine the lowest concentration of this compound that inhibits the growth (MIC) and kills (MBC) Chlamydia trachomatis in a host cell model.

Materials:

  • McCoy cells (or other suitable host cell line)

  • Chlamydia trachomatis elementary bodies (EBs)

  • Culture medium (e.g., MEM supplemented with 10% FBS, gentamicin, and cycloheximide)

  • This compound stock solution (in a suitable solvent like DMSO or NaOH, followed by dilution in media)

  • 96-well microtiter plates

  • Methanol (B129727) (for fixing)

  • Staining solution (e.g., Giemsa stain or fluorescently labeled antibody against Chlamydial LPS)

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed McCoy cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Infection: Once cells are confluent, aspirate the culture medium. Infect the monolayers with a suspension of C. trachomatis EBs at a predetermined multiplicity of infection (MOI), typically around 1. Centrifugation of the plates (e.g., at 1,500 x g for 1 hour) can enhance infection.

  • Drug Addition: Following a 1-2 hour incubation period to allow for bacterial entry, aspirate the inoculum. Add fresh culture medium containing serial twofold dilutions of this compound. Include a drug-free control well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

  • MIC Determination:

    • After incubation, aspirate the medium and fix the cells with cold methanol for 10 minutes.

    • Stain the cells using a suitable method to visualize the chlamydial inclusions.

    • Examine the wells under an inverted microscope. The MIC is the lowest concentration of this compound that completely inhibits the formation of chlamydial inclusions.[7]

  • MBC Determination:

    • Following the 48-72 hour incubation with this compound, aspirate the antibiotic-containing medium and wash the cells with PBS.

    • Add fresh, antibiotic-free medium to each well and incubate for another 48-72 hours.

    • Fix and stain the cells as described above. The MBC is the lowest concentration of this compound from the initial treatment that results in no visible inclusions after the second incubation period.[7]

Protocol 2: Eradication of Mycoplasma Contamination from Cell Cultures

Objective: To eliminate Mycoplasma contamination from a continuous cell line.

Materials:

  • Mycoplasma-contaminated cell culture

  • Standard culture medium appropriate for the cell line

  • This compound stock solution

  • Mycoplasma detection kit (e.g., PCR-based or enzymatic)

Procedure:

  • Initial Seeding: Plate the contaminated cells at a low density to allow for several days of growth in the presence of the antibiotic.

  • This compound Treatment: The next day, replace the medium with fresh medium containing this compound. Effective concentrations range from 1 to 10 µg/mL.[9][10][11] A concentration of 10 µg/mL for one week has been shown to be effective for a broad range of contaminants.[11]

  • Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂). Monitor the culture for signs of cytotoxicity. If the cells show signs of distress, the concentration of this compound may need to be reduced.

  • Subculturing (if necessary): If the cells become confluent during the treatment period, they can be subcultured as usual, ensuring that the new culture vessels contain fresh medium with the appropriate concentration of this compound.

  • Duration of Treatment: Continue the treatment for a minimum of one week. Some protocols may extend this to two or three weeks to ensure complete eradication.

  • Post-Treatment Recovery: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks. This allows any remaining, non-dividing Mycoplasma to potentially regrow to detectable levels.

  • Verification of Elimination: Test the culture for the presence of Mycoplasma using a reliable detection method. It is recommended to test at multiple time points after treatment (e.g., 2, 4, and 6 weeks) to confirm complete eradication.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G Mechanism of Action of this compound cluster_bacteria Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase unwinding TopoIV Topoisomerase IV DNA->TopoIV decatenation Replication DNA Replication & Transcription Gyrase->Replication TopoIV->Replication CellDeath Cell Death Replication->CellDeath This compound This compound This compound->Gyrase inhibits This compound->TopoIV inhibits

Caption: Mechanism of this compound Action on Bacterial DNA Replication.

G Workflow for Mycoplasma Eradication Start Contaminated Cell Culture Treat Treat with this compound (1-10 µg/mL for 1-3 weeks) Start->Treat Culture Culture in Antibiotic-Free Medium (≥2 weeks) Treat->Culture Test Test for Mycoplasma (e.g., PCR) Culture->Test Negative Mycoplasma-Free Culture Test->Negative Negative Positive Retreat or Discard Culture Test->Positive Positive

Caption: Workflow for the Eradication of Mycoplasma from Cell Cultures.

Safety and Cytotoxicity

While effective against bacteria, it is important to consider the potential cytotoxicity of this compound to the host cells. At higher concentrations, this compound has been shown to reduce the viability and growth of some cell lines.[9] However, concentrations effective for clearing Mycoplasma (1-4 µg/mL) are generally well-tolerated by a variety of cell types.[9] It is always recommended to perform a preliminary cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for the specific cell line being used.

References

Application of Sparfloxacin for Mycoplasma Decontamination in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell cultures, posing significant risks to the reliability and reproducibility of experimental results. These small, wall-less bacteria can alter host cell metabolism, growth, and morphology, leading to erroneous data and compromised research outcomes. Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic, has emerged as an effective agent for the elimination of Mycoplasma from contaminated cell cultures. This document provides detailed application notes and protocols for the use of this compound in Mycoplasma decontamination.

Mechanism of Action

This compound exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, ultimately leading to cell death. Eukaryotic cells lack DNA gyrase and topoisomerase IV, making this compound selectively toxic to bacteria like Mycoplasma.

cluster_mycoplasma Mycoplasma Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Mycoplasma Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of this compound action on Mycoplasma.

Efficacy and Recommended Concentrations

This compound has demonstrated high efficacy in eliminating Mycoplasma from various cell lines, including those resistant to other common anti-mycoplasma agents like Mycoplasma Removal Agent (MRA).

ParameterValueCell Line/ConditionReference
Effective Concentration 1 µg/mLMRA-sensitive Mycoplasma in P. falciparum cultures
4 µg/mLMRA-resistant Mycoplasma in P. falciparum cultures
10 µg/mLVarious infected cell lines
Treatment Duration 1 weekOptimal for most cell lines
Success Rate 80% (12 out of 15 cell lines)Various contaminated cell lines
Cytotoxicity No cell line killed by treatmentAt 10 µg/mL
Substantial deleterious effects on parasite growth not observedAt concentrations required to clear mycoplasma

Experimental Protocols

Mycoplasma Detection

It is crucial to first confirm Mycoplasma contamination before initiating treatment. Commonly used methods include PCR-based assays, DAPI staining, and DNA-RNA hybridization. An in-house PCR assay can be a cost-effective detection method.

This compound Stock Solution Preparation
  • Reagent: this compound powder.

  • Solvent: Sterile tissue culture grade water or DMSO.

  • Procedure:

    • Prepare a stock solution of 1 mg/mL.

    • Dissolve the appropriate amount of this compound powder in the chosen solvent.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Aliquot and store at -20°C.

Mycoplasma Decontamination Protocol

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Plate the contaminated cells at a low density to allow for growth during the treatment period.

  • This compound Treatment:

    • The following day, replace the medium with fresh medium containing the desired concentration of this compound (typically 1-10 µg/mL).

    • Culture the cells for 3-4 days.

  • Medium Change: Replace the medium with fresh this compound-containing medium every 3-4 days.

  • Treatment Duration: Continue the treatment for a total of 1 week.

  • Post-Treatment Recovery:

    • After the treatment period, wash the cells with sterile PBS to remove any residual antibiotic.

    • Culture the cells in antibiotic-free medium for at least two weeks to allow for the recovery of any remaining Mycoplasma.

  • Verification of Elimination:

    • Test the cell culture for the presence of Mycoplasma using a sensitive detection method (e.g., PCR).

    • It is recommended to perform this test at multiple time points (e.g., 2, 4, and 6 weeks post-treatment) to ensure complete eradication.

Start Contaminated Cell Culture Seed_Cells Seed cells at low density Start->Seed_Cells Add_this compound Add fresh medium with this compound (1-10 µg/mL) Seed_Cells->Add_this compound Incubate_1 Incubate for 3-4 days Add_this compound->Incubate_1 Change_Medium Replace with fresh this compound medium Incubate_1->Change_Medium Incubate_2 Incubate for another 3-4 days (Total 1 week) Change_Medium->Incubate_2 Wash_Cells Wash cells with sterile PBS Incubate_2->Wash_Cells Culture_Antibiotic_Free Culture in antibiotic-free medium for ≥2 weeks Wash_Cells->Culture_Antibiotic_Free Test_Mycoplasma Test for Mycoplasma (PCR) Culture_Antibiotic_Free->Test_Mycoplasma Clean_Culture Mycoplasma-Free Culture Test_Mycoplasma->Clean_Culture Negative Retreat Retreat or discard culture Test_Mycoplasma->Retreat Positive

Caption: Experimental workflow for Mycoplasma decontamination.

Cytotoxicity and Considerations

  • This compound generally exhibits low cytotoxicity to mammalian cells at the concentrations effective for Mycoplasma elimination. However, it is always advisable to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration for your specific cell line.

  • Some Mycoplasma strains may be resistant to this compound. If treatment fails, consider using an alternative antibiotic or a combination therapy.

  • Always practice good aseptic techniques to prevent re-contamination of the cured cell cultures.

Conclusion

This compound is a potent and effective antibiotic for the eradication of Mycoplasma contamination in cell cultures. Its broad-spectrum activity, including against resistant strains, and low cytotoxicity make it a valuable tool for researchers. Adherence to the recommended protocols and careful post-treatment monitoring are essential for successful and permanent elimination of Mycoplasma, thereby ensuring the integrity of your research.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Sparfloxacin in Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of sparfloxacin (B39565) in preclinical pneumonia models. The information is compiled from various studies to assist in the design and execution of similar research. Detailed protocols for key experimental models are provided, along with summarized quantitative data and visualizations of experimental workflows.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including many common respiratory pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death. In vivo animal models of pneumonia are crucial for evaluating the therapeutic potential of antibiotics like this compound, providing insights into their efficacy, pharmacokinetics, and pharmacodynamics in a physiological setting. This document outlines the efficacy of this compound in pneumonia models induced by Streptococcus pneumoniae, Mycoplasma pneumoniae, and Chlamydia pneumoniae, and discusses considerations for Klebsiella pneumoniae.

Mechanism of Action of this compound

The primary mechanism of action for this compound, like other fluoroquinolones, is the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis and replication leads to bactericidal effects.

This compound This compound DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Leads to Topo_IV->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action of this compound.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in various pneumonia models.

Table 1: Efficacy of this compound in Streptococcus pneumoniae Pneumonia Models
Animal ModelS. pneumoniae StrainThis compound DosageComparator and DosageKey Efficacy Endpoints & ResultsReference
Immunocompetent MousePenicillin-susceptible6.25-50 mg/kg (subcutaneous, for 3 days)Ciprofloxacin: 25-200 mg/kgA daily AUC/MIC ratio > 160 was associated with a 100% probability of clinical cure for both drugs.[1]
Immunocompetent MousePenicillin-susceptible50 mg/kgAmoxicillin: 50 mg/kg; Ciprofloxacin: 100 mg/kgSurvival rate: this compound (100%), Amoxicillin (100%), Ciprofloxacin (50%).[2]
Male ICR MiceJ4 strain5, 10, or 20 mg/kg (oral, twice daily for 5 days)Ofloxacin (B1677185): 5, 10, or 20 mg/kg; Bacampicillin (B1208201): 1 or 5 mg/kgSurvival rate with 20mg this compound twice daily (75%) was similar to 5mg bacampicillin twice daily (62.5%) and higher than ofloxacin at all doses.[3]
Table 2: Efficacy of this compound in Atypical Pneumonia Models
Animal ModelPathogenThis compound DosageComparator and DosageKey Efficacy Endpoints & ResultsReference
Syrian Golden HamsterMycoplasma pneumoniae10 mg/kg (oral, once daily for 5 days)Erythromycin (B1671065)This compound was more effective than erythromycin at this dosage regimen.[4]
Syrian Golden HamsterMycoplasma pneumoniae15 mg/kg (oral, twice daily for 5 days)Erythromycin, Levofloxacin (B1675101), OfloxacinThis compound was as effective as erythromycin and more effective than levofloxacin and ofloxacin.[4]
Leukopenic MouseChlamydia pneumoniae (IOL 207)Oral administrationMinocycline, Tosufloxacin, Clarithromycin, OfloxacinED50 (50% effective dose) of this compound was 0.97 mg/kg, which was the lowest among the tested drugs (Minocycline: 2.22 mg/kg, Tosufloxacin: 3.47 mg/kg, Clarithromycin: 4.66 mg/kg, Ofloxacin: 16.6 mg/kg).[5]
Table 3: In Vitro Activity of this compound against Pneumonia Pathogens
PathogenThis compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)Reference
Streptococcus pneumoniae0.25Ciprofloxacin: 0.75[1]
Mycoplasma pneumoniae0.063Erythromycin: 0.016, Levofloxacin: 0.5, Ofloxacin: 1[4]
Chlamydia pneumoniae0.031Clarithromycin: 0.031, Minocycline: 0.031, Ofloxacin: 0.5[5]
Klebsiella pneumoniae0.39-[6]

Experimental Protocols

Detailed methodologies for key in vivo pneumonia models are provided below. These protocols should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice to evaluate the efficacy of this compound.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Animal_Acclimatization 1. Animal Acclimatization (e.g., Male ICR mice, 6-8 weeks old) Bacterial_Culture 2. Bacterial Culture (S. pneumoniae grown to mid-log phase) Animal_Acclimatization->Bacterial_Culture Infection_Induction 3. Intranasal Inoculation (e.g., 50 µL of bacterial suspension containing ~10^7 CFU) Bacterial_Culture->Infection_Induction Treatment_Admin 4. Treatment Administration (e.g., Oral gavage or subcutaneous injection of this compound, starting 12-24h post-infection) Infection_Induction->Treatment_Admin Monitoring 5. Monitoring (Survival, body weight, clinical signs for a set period, e.g., 7-14 days) Treatment_Admin->Monitoring Bacterial_Load 6. Bacterial Load Determination (At specific time points, euthanize subsets, homogenize lungs, and plate for CFU counting) Monitoring->Bacterial_Load Histopathology 7. Histopathology (Lung tissue fixation, sectioning, and staining to assess inflammation and tissue damage) Bacterial_Load->Histopathology Start Start: Hypothesis (this compound is effective in vivo) Model_Selection Select Animal Model (e.g., Mouse, Hamster) Start->Model_Selection Pathogen_Selection Select Pathogen (e.g., S. pneumoniae, M. pneumoniae) Start->Pathogen_Selection Infection_Protocol Establish Infection Protocol (Route, Inoculum Size) Model_Selection->Infection_Protocol Pathogen_Selection->Infection_Protocol Treatment_Regimen Define Treatment Regimen (Dose, Frequency, Duration) Infection_Protocol->Treatment_Regimen Efficacy_Endpoints Define Efficacy Endpoints (Survival, CFU, Histology) Treatment_Regimen->Efficacy_Endpoints Execute_Experiment Execute In Vivo Experiment Efficacy_Endpoints->Execute_Experiment Data_Collection Collect Data Execute_Experiment->Data_Collection Data_Analysis Analyze Data (Statistical Analysis) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Sparfloxacin's Journey Through the Body: A Deep Dive into Tissue and Fluid Penetration

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of sparfloxacin's distribution throughout the body reveals its extensive penetration into a wide array of tissues and fluids, underscoring its potential efficacy in treating a variety of localized infections. This collection of application notes and protocols provides researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and visual representations of the underlying mechanisms governing the antibiotic's disposition.

This compound (B39565), a fluoroquinolone antibiotic, exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long elimination half-life, which contribute to its ability to reach and maintain therapeutic concentrations at various infection sites.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[3]

Quantitative Analysis of this compound Distribution

The extent of this compound penetration into different tissues and body fluids is summarized in the tables below. The data, compiled from multiple studies, highlights the drug's ability to accumulate in concentrations often exceeding those found in the plasma.

Table 1: this compound Concentration in Human Tissues and Fluids

Tissue/FluidDosageMean Peak ConcentrationTissue/Plasma RatioReference
Inflammatory Fluid400 mg single oral dose1.3 µg/mL1.17[4][5][6][7][8]
Bronchial Mucosa400 mg loading dose, then 200 mg daily4.4 µg/g-[6]
Epithelial Lining Fluid400 mg loading dose, then 200 mg daily15.0 µg/mL-[6]
Alveolar Macrophages400 mg loading dose, then 200 mg daily53.7 µg/g-[6]
Maxillary Sinus Mucosa400 mg single oral dose5.8 µg/g-[6]
Skin100 mg single oral dose0.56 µg/g1.00 (at 4h), 1.39 (at 5h)[6]
Skin200 mg single oral dose0.82–1.31 µg/g-[6]
SalivaNot specified66% to 70% of plasma levels-[1]
Cerebrospinal FluidNot specified-0.25 to 0.35[6]
Bile and GallbladderNot specified7.1 to 83 times serum levels-[6]

Table 2: this compound Concentration in Animal Tissues (Rat Model of Epididymitis)

TissueDosageMean AUC0-24 (mg/kg x h)Reference
Prostate Gland50 mg/kg single oral dose190[9]
Non-infected Epididymis50 mg/kg single oral dose79[9]
Infected Epididymis50 mg/kg single oral dose60[9]
Serum50 mg/kg single oral dose28[9]
Infected Testis50 mg/kg single oral dose12[9]
Non-infected Testis50 mg/kg single oral dose9[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound penetration.

Protocol 1: Determination of this compound in Plasma and Inflammatory Fluid

This protocol is based on the cantharides-induced blister model in healthy human volunteers.

1. Subject Recruitment and Dosing:

  • Recruit healthy adult male volunteers with no history of allergies to quinolones.

  • Obtain informed consent.

  • Administer a single 400 mg oral dose of this compound.[4][8]

2. Induction of Inflammatory Fluid:

  • Apply a cantharidin-impregnated plaster to the forearm of each volunteer to induce blister formation. This creates a mild inflammatory exudate.[8]

3. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 52 hours) into heparinized tubes.[4][8]

  • Centrifuge blood samples to separate plasma.

  • Aspirate inflammatory fluid from the induced blisters at corresponding time points.[4][8]

  • Collect urine samples over specified intervals.[4]

  • Store all samples at -20°C or lower until analysis.

4. Sample Analysis (High-Performance Liquid Chromatography - HPLC):

  • Instrumentation: Standard HPLC system with a UV detector.[1]

  • Column: Reversed-phase C18 column.[1]

  • Sample Preparation:

    • Precipitate proteins in plasma samples using an acid (e.g., perchloric acid).[1]

    • Centrifuge the samples and inject the supernatant into the HPLC system.[1]

  • Detection: Set UV detection at approximately 290-300 nm.[1]

  • Quantification: Determine this compound concentrations by comparing the peak area of the drug in the samples to a standard curve prepared with known concentrations of this compound.[1]

Protocol 2: Assessment of this compound Penetration into Respiratory Tissues

This protocol involves bronchoscopy and bronchoalveolar lavage (BAL) in patients.

1. Patient Recruitment and Dosing:

  • Recruit patients scheduled for routine diagnostic bronchoscopy.

  • Obtain informed consent.

  • Administer a single oral dose of 400 mg this compound.[10][11]

2. Sample Collection:

  • Perform bronchoscopy at various times after drug administration.[10][11]

  • Obtain bronchial mucosal biopsies.

  • Perform BAL to collect epithelial lining fluid (ELF) and alveolar macrophages (AMs).

  • Collect peripheral blood samples to determine serum concentrations.

3. Sample Processing and Analysis:

  • Homogenize bronchial mucosal tissue.

  • Separate ELF and AMs from the BAL fluid by centrifugation.

  • Determine this compound concentrations in serum, bronchial mucosa homogenates, ELF, and AM lysates using a validated analytical method such as HPLC or a microbiological assay.[10][11]

Visualizing the Pathways

The following diagrams illustrate key concepts related to this compound's mechanism and distribution.

Sparfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of action of this compound.

Experimental_Workflow_Tissue_Penetration cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis Volunteer_Recruitment Volunteer/Patient Recruitment Dosing This compound Administration (e.g., 400mg oral) Volunteer_Recruitment->Dosing Blood_Sampling Blood Sampling (Plasma) Dosing->Blood_Sampling Tissue_Sampling Tissue/Fluid Sampling (e.g., Biopsy, Lavage, Blister Fluid) Dosing->Tissue_Sampling Sample_Processing Sample Processing (Homogenization, Centrifugation) Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis Data_Analysis Data Analysis (Concentration Calculation, Ratio) HPLC_Analysis->Data_Analysis

Workflow for a typical tissue penetration study.

Drug_Transport_Mechanisms cluster_cell Cell Membrane Extracellular Extracellular Space Passive_Diffusion Passive Diffusion Extracellular->Passive_Diffusion Influx Intracellular Intracellular Space Efflux_Pump Efflux Pump (e.g., P-gp) Intracellular->Efflux_Pump Passive_Diffusion->Intracellular Efflux_Pump->Extracellular Efflux Sparfloxacin_Out This compound Efflux_Pump->Sparfloxacin_Out Sparfloxacin_In This compound Sparfloxacin_In->Passive_Diffusion

Cellular uptake and efflux of this compound.

Factors Influencing Tissue Penetration

The ability of this compound to penetrate various tissues is influenced by several factors:

  • Lipid Solubility: As a lipophilic agent, this compound can more readily cross cell membranes compared to hydrophilic antibiotics.[12]

  • Protein Binding: this compound has a relatively low plasma protein binding of approximately 37-45%, meaning a significant fraction of the drug is free to diffuse into tissues.[1]

  • Active Transport: The accumulation of fluoroquinolones within cells can be influenced by active transport systems, including efflux pumps like P-glycoprotein, which can actively transport the drug out of cells.[13][14]

Conclusion

The data and protocols presented provide a robust framework for understanding and further investigating the tissue and fluid penetration of this compound. Its excellent distribution to key sites of infection, such as the respiratory tract and prostate, supports its clinical application for a range of bacterial infections. Future research can build upon these methodologies to explore the penetration of this compound in other tissues and patient populations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sparfloxacin Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Sparfloxacin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility properties of this compound?

This compound is a fluoroquinolone antibiotic with poor aqueous solubility, which is a significant challenge for in vitro studies.[1] Its solubility is pH-dependent.[2] It is practically insoluble in water but shows solubility in some organic solvents and alkaline solutions.[3][4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro assays.[4] Dimethylformamide (DMF) can also be used. For high concentrations, 0.1 M sodium hydroxide (B78521) (NaOH) is effective.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts. Concentrations above 1-2% can exhibit cytotoxic effects on various cell lines. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Can pH adjustment be used to improve this compound solubility in my assay?

Yes, this compound's solubility is significantly influenced by pH. It is more soluble in acidic (pH 1.2) and alkaline (pH > 7.8) conditions. However, altering the pH of your culture medium can impact cell viability and experimental outcomes. If pH adjustment is considered, its effects on the assay system must be carefully validated.

Q5: Are there alternatives to DMSO for solubilizing this compound?

While DMSO is common, other strategies exist. Co-solvents like ethanol (B145695) and propylene (B89431) glycol, or surfactants such as polysorbate-80 and sodium lauryl sulfate, can enhance aqueous solubility. The formation of multicomponent crystals or salts with compounds like citric acid or pimelic acid has also been shown to improve solubility. However, the compatibility of these agents with your specific in vitro assay must be verified.

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents and conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
Water< 0.1 mg/mL< 0.26 mMPractically insoluble.
Dimethyl Sulfoxide (DMSO)5 - 9 mg/mL12.74 - 22.93 mMWarming and sonication may be required. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.
Dimethylformamide (DMF)~10 mg/mL~25.48 mMThe solvent should be purged with an inert gas.
0.1 M Sodium Hydroxide (NaOH)50 mg/mL127.42 mMRequires ultrasonication and pH adjustment to 11.
1:1 DMF:PBS (pH 7.2)~0.50 mg/mL~1.27 mMPrepared by first dissolving in DMF and then diluting with PBS.

Table 2: pH-Dependent Aqueous Solubility of this compound

pHSolubility (mg/mL)Notes
1.20.82 mg/mLHigher solubility in acidic conditions.
4.00.12 mg/mLSolubility decreases as pH approaches the isoelectric point.
6.80.20 mg/mLLow solubility in the physiological pH range.
Pure Water0.12 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution (MW: 392.4 g/mol ), weigh 3.92 mg.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for 3.92 mg of this compound).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication or warming in a water bath at up to 60°C can be applied. Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A common stability threshold is a 10% decrease in the parent compound concentration.

Protocol 2: Dilution of this compound Stock in Cell Culture Medium

This protocol provides a method to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to decrease the risk of precipitation.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration. Aim to keep the final DMSO concentration below 0.5%.

  • Perform Dilution: Add the calculated volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution in Culture Medium

start Immediate Precipitation in Culture Medium cause1 High Final Concentration Exceeds Aqueous Solubility start->cause1 cause2 Rapid Solvent Exchange ('Crashing Out') start->cause2 cause3 Cold Culture Medium start->cause3 solution1 Decrease final working concentration. cause1->solution1 Solution solution2 Add stock solution dropwise to pre-warmed medium while vortexing. cause2->solution2 Solution solution3 Always use medium pre-warmed to 37°C. cause3->solution3 Solution

Troubleshooting immediate precipitation.

Issue 2: Solution is Initially Clear but Precipitate Forms Over Time in the Incubator

start Delayed Precipitation in Incubator cause1 Compound Instability (Degradation) start->cause1 cause2 Interaction with Media Components (e.g., salts, proteins) start->cause2 cause3 pH Shift in Medium During Incubation start->cause3 solution1 Prepare fresh solutions before each experiment. Protect from light. cause1->solution1 Solution solution2 Test solubility in different basal media formulations. Reduce serum concentration if possible. cause2->solution2 Solution solution3 Ensure proper CO2 levels in the incubator to maintain medium pH. Use a freshly buffered medium. cause3->solution3 Solution

Troubleshooting delayed precipitation.

Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for preparing and using this compound in in vitro assays to minimize solubility issues.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay prep1 Weigh this compound Powder prep2 Dissolve in 100% DMSO (Warm/Sonicate if needed) prep1->prep2 prep3 Aliquot and Store at -20°C / -80°C prep2->prep3 dil1 Pre-warm Culture Medium to 37°C prep3->dil1 dil2 Add DMSO Stock Dropwise to Medium While Vortexing decision Is solution clear? dil2->decision dil3 Visually Inspect for Clarity assay1 Add Working Solution to Cells dil3->assay1 assay2 Include Vehicle Control (Medium + Same % DMSO) assay3 Perform Assay decision->assay1 Yes troubleshoot Go to Troubleshooting Guide decision->troubleshoot No

Workflow for this compound solution preparation.

References

Sparfloxacin Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of sparfloxacin (B39565) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

This compound's stability in solution is primarily affected by exposure to light, the pH of the solution, and the presence of oxidizing agents. It is particularly susceptible to photodegradation.[1][2]

Q2: What is the main degradation pathway for this compound?

The most significant degradation pathway for this compound is photodegradation, which occurs upon exposure to UV light.[1][2] This process involves several reactions, including defluorination and cleavage of the piperazine (B1678402) ring.[3]

Q3: How does pH affect the stability of this compound?

This compound exhibits varying stability at different pH levels. It is relatively stable in alkaline conditions but is susceptible to degradation in acidic environments. Changes in pH can also influence its aqueous solubility.

Q4: What are the known degradation products of this compound?

Several photodegradation products of this compound have been identified. One of the major products is 8-desfluorothis compound, formed by the loss of a fluorine atom. Other identified products result from the cleavage of the cyclopropyl (B3062369) and piperazine rings. Under advanced oxidation processes, degradation can lead to piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation.

Q5: What is the kinetic profile of this compound's photodegradation?

The photodegradation of this compound in solution typically follows first-order kinetics.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound solution. 1. Exposure to ambient light: this compound is highly photosensitive. 2. Inappropriate pH of the solvent or buffer. 1. Protect the solution from light at all times by using amber-colored glassware or wrapping containers in aluminum foil. 2. Ensure the pH of the solution is in a stable range, preferably neutral to slightly alkaline, unless the experimental design requires acidic conditions.
Inconsistent results in stability studies. 1. Variable light exposure between samples. 2. Temperature fluctuations. 3. Contamination of the solution. 1. Standardize the light exposure conditions for all samples in photodegradation studies. 2. Maintain a constant and controlled temperature throughout the experiment. 3. Use high-purity solvents and reagents to prepare solutions.
Poor resolution or peak tailing in HPLC analysis of this compound and its degradation products. 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Sample solvent incompatibility with the mobile phase. 1. Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like methanol (B129727) or acetonitrile. 2. Flush the column with a strong solvent. If the problem persists, consider replacing the column. 3. Dissolve the sample in the mobile phase whenever possible.
Difficulty in identifying degradation products. 1. Low concentration of degradation products. 2. Co-elution of peaks. 3. Lack of appropriate analytical techniques. 1. Concentrate the sample or perform forced degradation under harsher conditions to generate a higher yield of degradation products. 2. Adjust the HPLC gradient, mobile phase composition, or try a different column to improve separation. 3. Utilize mass spectrometry (MS) coupled with HPLC (LC-MS/MS) for structural elucidation of the degradation products.

Quantitative Data on this compound Degradation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/DetailsDurationObservationReference
Acid Hydrolysis 0.1N HCl, 1N HClNot specifiedDegradation occurs
Base Hydrolysis 0.1N NaOH, 1N NaOHNot specifiedStable
Oxidative 3% Hydrogen Peroxide1 hourMarginal degradation
Thermal 60-80°C1 hourInsignificant degradation
Photolytic (UV) UV light (254 nm)36 hoursSignificant degradation
Photolytic (Sunlight) SunlightUp to 3 hoursInsignificant degradation

Table 2: Kinetic Parameters for this compound Photodegradation

ParameterValueConditionsReference
Reaction Order First-orderNot specified

Table 3: Solubility of this compound at Different pH Values (37°C)

pHSolubility (mg/mL)Reference
1.20.82
4.00.12
6.80.20
Pure Water0.12

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1N HCl and 1N HCl at room temperature or elevated temperature for a specified period.

    • Base Hydrolysis: Treat the this compound solution with 0.1N NaOH and 1N NaOH under similar conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the this compound solution at a specified temperature (e.g., 60-80°C).

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for stability studies of this compound.

  • Chromatographic System:

    • Column: A C8 or C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of methanol and 0.02 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 270 nm or 298 nm).

    • Injection Volume: Typically 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

  • Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Sparfloxacin_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) This compound->Acid Expose to Stress Conditions Base Base Hydrolysis (e.g., 0.1N NaOH) This compound->Base Expose to Stress Conditions Oxidation Oxidation (e.g., 3% H2O2) This compound->Oxidation Expose to Stress Conditions Photo Photodegradation (UV Light) This compound->Photo Expose to Stress Conditions HPLC Stability-Indicating HPLC-PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS For Unknown Peaks DegradationProfile Degradation Profile (% Degradation) HPLC->DegradationProfile ProductIdentification Degradation Product Identification LCMS->ProductIdentification

Caption: Experimental workflow for this compound forced degradation studies.

Sparfloxacin_Photodegradation_Pathway This compound This compound UV UV Light This compound->UV DP1 8-desfluorothis compound UV->DP1 Defluorination DP2 Piperazine Ring Cleavage Products UV->DP2 DP3 Cyclopropyl Ring Cleavage Products UV->DP3 DP_Other Other Minor Degradants UV->DP_Other

Caption: Simplified photodegradation pathways of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sparfloxacin-induced QTc prolongation in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which This compound (B39565) prolongs the QTc interval?

A1: this compound prolongs the QTc interval primarily by blocking the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human ether-a-go-go-related gene) potassium channel. This blockade delays cardiac repolarization, leading to a longer action potential duration and, consequently, a prolonged QT interval on the electrocardiogram (ECG).

Q2: How does the potency of this compound in prolonging QTc compare to other fluoroquinolones?

A2: this compound is one of the most potent fluoroquinolones in terms of hERG channel inhibition and QTc prolongation. Its potency is significantly greater than that of ciprofloxacin, ofloxacin, and levofloxacin.

Q3: What are the most common animal models used to study this compound-induced QTc prolongation?

A3: The most common non-rodent models for assessing drug-induced QTc prolongation, including that caused by this compound, are dogs and non-human primates. Canine models, in particular, have been extensively used and have shown good concordance with human responses. In vitro studies often utilize isolated cardiac tissues, such as Purkinje fibers from rabbits or dogs, or cell lines expressing the hERG channel.

Q4: What is "reverse use-dependence," and how does it relate to this compound?

A4: Reverse use-dependence is a phenomenon where the QT-prolonging effect of a drug is more pronounced at slower heart rates. This compound has been shown to exhibit this property, meaning that its negative chronotropic (heart rate-lowering) effects may potentiate QTc prolongation.

Troubleshooting Guide

Issue 1: High variability or artifacts in ECG recordings.

Cause:

  • Animal Movement: Conscious animals may move, leading to baseline wander and motion artifacts.

  • Poor Electrode Contact: Insufficient contact between the electrodes and the skin can result in a noisy signal.

  • Electromagnetic Interference: Nearby electrical equipment can interfere with the ECG signal.

  • Muscle Tremors: Anesthesia or the animal's physiological state can cause muscle tremors, leading to artifacts.

Solution:

  • Acclimatization: Allow animals to acclimate to the experimental setup to minimize stress and movement. For telemetry studies, ensure the jacket fits snugly but comfortably.

  • Proper Electrode Placement and Skin Preparation: Shave the hair at the electrode sites and use an appropriate conductive gel to ensure good contact. For dogs, chest leads like CV5RL may provide a more stable and consistent T-wave morphology compared to standard limb leads.

  • Shielded Environment: Conduct experiments in a room free from significant electromagnetic interference. Turn off non-essential electrical equipment.

  • Anesthesia Selection: If anesthesia is used, select an agent with minimal effects on cardiovascular parameters. Isoflurane is often preferred over ketamine/xylazine mixtures, which can prolong the QT interval.

Issue 2: Inconsistent QTc measurements across different studies or time points.

Cause:

  • Inappropriate Heart Rate Correction Formula: The relationship between QT and heart rate can vary between species and even under different physiological conditions (e.g., conscious vs. anesthetized). Using an unsuitable correction formula can lead to erroneous QTc values.

  • Influence of Anesthesia: Anesthetics can directly affect the QTc interval and alter the autonomic tone, which in turn influences heart rate and repolarization.

  • Circadian Rhythms: Heart rate and QTc interval can exhibit diurnal variations.

Solution:

  • Species-Specific Correction: Use a heart rate correction formula that has been validated for the specific animal model and experimental conditions. For dogs, Fridericia's (QTcF) or Van de Water's (QTcVdW) formulas are often more appropriate than Bazett's (QTcB) formula.

  • Conscious vs. Anesthetized Studies: Whenever feasible, use conscious, chronically instrumented animals with telemetry to avoid the confounding effects of anesthesia. If anesthesia is necessary, be consistent with the chosen agent and depth of anesthesia.

  • Consistent Timing: Conduct experiments and record ECGs at the same time of day to minimize the impact of circadian variations.

Issue 3: Difficulty in determining the end of the T-wave.

Cause:

  • Low T-wave Amplitude: In some leads, the T-wave may be small, making it difficult to accurately identify its termination.

  • Biphasic or Notched T-waves: The morphology of the T-wave can be complex, leading to ambiguity in defining its end point.

  • Fusion with U-wave: A prominent U-wave can merge with the T-wave, making it challenging to distinguish between the two.

Solution:

  • Optimal Lead Selection: In dogs, chest lead CV5RL often provides a clearer and more consistent positive T-wave than limb lead II, facilitating more accurate QT interval measurement.

  • Signal Averaging: Use software to average multiple beats, which can improve the signal-to-noise ratio and provide a more defined T-wave morphology.

  • Consistent Measurement Protocol: Establish a clear and consistent protocol for identifying the end of the T-wave (e.g., the point at which the descending limb returns to the isoelectric baseline). Apply this protocol consistently across all recordings.

Quantitative Data Summary

Table 1: In Vitro Potency of Fluoroquinolones on hERG Channel Inhibition

FluoroquinoloneIC50 (µM) for hERG InhibitionReference
This compound18
Grepafloxacin50
Moxifloxacin129
Gatifloxacin130
Levofloxacin915
Ciprofloxacin966
Ofloxacin1420

Table 2: Effect of this compound on Action Potential Duration (APD) in Canine Purkinje Fibers

FluoroquinoloneMean Concentration for 15% APD Prolongation (µg/mL)
This compound4.2 ± 0.7
Grepafloxacin9.3 ± 0.9
Moxifloxacin9.9 ± 1.6
Ciprofloxacin72.8 ± 26.4
Data from a study recording action potential duration at 90% repolarization with a stimulation frequency of 1 Hz.

Experimental Protocols

Protocol 1: In Vivo Assessment of QTc Interval in Conscious Dogs using Telemetry

  • Animal Model: Male beagle dogs, chronically instrumented with telemetry transmitters for ECG recording.

  • Housing and Acclimatization: House animals individually in a controlled environment. Allow for a post-surgical recovery period of at least two weeks. Acclimatize dogs to the study procedures and environment to minimize stress.

  • Baseline ECG Recording: Record continuous ECG data for at least 24 hours prior to drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound orally or intravenously at predetermined doses. Include a vehicle control group.

  • Post-Dose ECG Recording: Record continuous ECG data for at least 24 hours after drug administration.

  • Data Analysis:

    • Extract ECG data at various time points post-dose.

    • Measure the RR and QT intervals from a stable section of the ECG, averaging several consecutive beats.

    • Correct the QT interval for heart rate using a validated formula for dogs (e.g., QTcF = QT / RR1/3).

    • Compare the change in QTc from baseline between the this compound-treated and vehicle control groups.

Protocol 2: In Vitro Assessment of this compound on Action Potential Duration in Isolated Canine Purkinje Fibers

  • Tissue Preparation: Isolate Purkinje fibers from the hearts of healthy dogs. Mount the fibers in a tissue bath continuously superfused with physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at 37°C.

  • Electrophysiological Recording: Impale the Purkinje fibers with glass microelectrodes to record intracellular action potentials.

  • Stimulation: Stimulate the fibers at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record stable baseline action potentials.

  • Drug Application: Add this compound to the superfusion solution at increasing concentrations. Allow sufficient time for the drug effect to stabilize at each concentration.

  • Data Measurement: Measure the action potential duration at 90% repolarization (APD90).

  • Data Analysis: Calculate the percentage change in APD90 from baseline at each this compound concentration to determine the concentration-response relationship.

Visualizations

Optimizing Sparfloxacin dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Sparfloxacin dosage and minimize off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a broad-spectrum fluoroquinolone antibiotic. Its primary on-target effect is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In Gram-negative bacteria, the main target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[2] By inhibiting these enzymes, this compound prevents bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3]

Q2: What are the major off-target effects associated with this compound?

The two most significant off-target effects reported for this compound are phototoxicity and cardiotoxicity, specifically QTc interval prolongation.[4]

  • Phototoxicity: This is a non-immunological reaction where exposure to light (primarily UVA) in the presence of the drug leads to skin inflammation, resembling severe sunburn.[5] The mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen.[6]

  • Cardiotoxicity: this compound has been shown to prolong the QTc interval on an electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes. This effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]

Q3: How can I conceptually approach dosage optimization for this compound in my experiments?

The goal is to find a therapeutic window where the concentration of this compound is sufficient to exert its antibacterial effect (on-target) while remaining below the threshold that triggers significant off-target toxicity. This involves determining the Minimum Inhibitory Concentration (MIC) for the target bacteria and comparing it to the concentrations that cause phototoxicity or hERG channel inhibition in relevant in vitro models.

Experimental Workflow & Data

General Experimental Workflow for Dosage Optimization

The following diagram outlines a general workflow for determining an optimized dosage range for this compound in a preclinical setting.

G cluster_0 On-Target Efficacy cluster_1 Off-Target Toxicity Assessment cluster_2 Analysis & Optimization A Determine MIC & MBC of this compound against target bacteria B Perform Time-Kill Curve Analysis A->B E Compare Efficacy Data (MIC) with Toxicity Data (IC50) B->E C In Vitro Phototoxicity (ROS Assay) C->E D In Vitro Cardiotoxicity (hERG Assay) D->E F Identify Therapeutic Window E->F G This compound This compound (Ground State) Excitedthis compound Excited this compound* This compound->Excitedthis compound Excitation UVA UVA Light (Photon Absorption) UVA->this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Excitedthis compound->ROS Energy Transfer to Oxygen Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Oxidative Stress

References

Sparfloxacin In Vitro Interactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro interactions of sparfloxacin (B39565) with other compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual aids in the form of Graphviz diagrams are included to illustrate experimental workflows and interaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro interactions observed with this compound?

A1: this compound exhibits several key in vitro interactions, including synergistic and antagonistic effects with other antibiotics, modulation of its activity by efflux pump inhibitors, chelation with multivalent cations, and photosensitization leading to DNA damage upon exposure to UV light.

Q2: How can I determine if this compound has a synergistic or antagonistic effect with another antibiotic against a specific bacterial strain?

A2: The checkerboard broth microdilution assay is the standard in vitro method to determine synergy or antagonism. This method involves testing serial dilutions of two drugs, alone and in combination, against a standardized bacterial inoculum. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[1]

Q3: My this compound MIC values are inconsistent. What could be the cause?

A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors, including inaccurate pipetting, non-homogenous bacterial inoculum, or contamination. Ensure you are using calibrated pipettes, the bacterial suspension is thoroughly mixed to a standardized turbidity (e.g., 0.5 McFarland standard), and aseptic techniques are strictly followed.

Q4: I am observing reduced activity of this compound in my experiments. What could be interfering with the drug?

A4: The presence of multivalent cations, such as those found in antacids (e.g., Ca²⁺, Mg²⁺, Al³⁺), can lead to the formation of insoluble this compound-metal ion chelates. This chelation reduces the bioavailability and antibacterial activity of this compound. Ensure your experimental media and reagents are free from high concentrations of these cations unless they are a specific component of your study.

Q5: What is the role of efflux pumps in bacterial resistance to this compound?

A5: Efflux pumps are membrane proteins that can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thereby its effectiveness. Overexpression of these pumps is a common mechanism of bacterial resistance to fluoroquinolones.

Q6: How can I test if efflux pump activity is contributing to this compound resistance in my bacterial isolate?

A6: You can perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine. A significant reduction (typically four-fold or greater) in the this compound MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed resistance.[2][3]

Q7: this compound is known to be phototoxic. What in vitro assays can be used to investigate this?

A7: The phototoxicity of this compound can be investigated in vitro by assessing its ability to induce DNA damage upon exposure to ultraviolet (UV) light. A common method is the DNA photocleavage assay, where plasmid DNA is exposed to this compound and then irradiated with UVA light. The extent of DNA cleavage is then analyzed by agarose (B213101) gel electrophoresis.

Troubleshooting Guides

Checkerboard Assay for Synergy Testing
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent FIC indices- Inaccurate serial dilutions.- Variability in inoculum density.- Edge effects in the microtiter plate.- Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.- Standardize the inoculum to a 0.5 McFarland standard and ensure uniform distribution in all wells.- Avoid using the outermost wells of the plate or fill them with sterile media to maintain humidity.
No bacterial growth in control wells- Inoculum is not viable.- Growth medium is improperly prepared.- Use a fresh bacterial culture for inoculum preparation.- Ensure the correct preparation and sterilization of the growth medium (e.g., Mueller-Hinton Broth).
"Skipped" wells (growth at higher drug concentrations but not at lower ones)- Contamination of individual wells.- Errors in drug dilution.- Repeat the assay using strict aseptic techniques.- Carefully prepare and verify the serial dilutions of both drugs.
Efflux Pump Inhibitor Assay
Issue Possible Cause(s) Recommended Solution(s)
No significant change in this compound MIC with EPI- The bacterial strain does not possess an efflux pump susceptible to the inhibitor.- The concentration of the EPI is too low.- Efflux is not the primary mechanism of resistance.- Test a different EPI with a broader spectrum of activity.- Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.- Investigate other resistance mechanisms, such as target site mutations (e.g., in gyrA and parC).
Toxicity observed from the EPI alone- The concentration of the EPI is too high.- Determine the MIC of the EPI alone to establish a non-inhibitory concentration to use in combination with this compound.
DNA Photocleavage Assay
Issue Possible Cause(s) Recommended Solution(s)
No DNA cleavage observed- Insufficient UVA irradiation.- Inadequate concentration of this compound.- Issues with agarose gel electrophoresis.- Verify the output of the UVA lamp and ensure the correct irradiation time and distance.- Perform a concentration-response experiment with this compound.- Ensure the gel is properly prepared, the correct voltage is applied, and the DNA is stained and visualized correctly.
DNA degradation in control lanes (no drug or no UV)- Nuclease contamination.- Excessive UV exposure in the control without the drug.- Use sterile, nuclease-free water and reagents.- Ensure the "no UV" control is properly shielded from the light source.

Quantitative Data

Table 1: In Vitro Synergy of this compound with Other Antibiotics
Organism Combined Agent Interaction FIC Index (ΣFIC)
Methicillin-Resistant Staphylococcus aureus (MRSA)MeropenemSynergy≤ 0.5
Staphylococcus aureusRifampinAntagonism> 4.0

Note: An FIC index of ≤ 0.5 is indicative of synergy, >0.5 to 4.0 suggests an additive or indifferent effect, and >4.0 indicates antagonism.[1]

Table 2: Effect of Efflux Pump Inhibitors on this compound MIC
Organism Efflux Pump Inhibitor Fold-Decrease in this compound MIC
Staphylococcus aureusReserpine (20 mg/L)Up to 4-fold
Table 3: Interaction of this compound with Metal Ions
Metal Ion Effect on this compound
Ca²⁺, Mg²⁺, Al³⁺Chelation, leading to reduced solubility and antibacterial activity.

Experimental Protocols

Checkerboard Broth Microdilution Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Materials:

  • This compound and second antimicrobial agent stock solutions

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Incubator (35-37°C)

Procedure:

  • Prepare serial dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis of a 96-well plate. This creates a matrix of wells with varying concentrations of both drugs.[1]

  • Include control wells for each drug alone, a growth control (inoculum without drugs), and a sterility control (medium only).

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.[4]

  • Incubate the plate at 35-37°C for 18-24 hours.[1]

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index using the following formula: ΣFIC = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[5]

DNA Interaction Analysis by UV-Visible Spectroscopy

This method is used to study the binding interaction between this compound and DNA in vitro.

Materials:

  • This compound solution of known concentration

  • Calf Thymus DNA (CT-DNA) solution in buffer (e.g., Tris-HCl)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of CT-DNA.

  • Record the UV-Visible absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[6][7][8]

  • Observe changes in the absorption spectrum of this compound upon the addition of DNA. A red shift (bathochromic shift) or blue shift (hypsochromic shift) in the maximum absorbance wavelength, or a change in absorbance intensity (hyperchromism or hypochromism), indicates an interaction.

  • The binding constant (Kb) can be calculated from the changes in absorbance using appropriate equations, such as the Benesi-Hildebrand equation.[6]

Visualizations

experimental_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result prep_drug_a Serial Dilute Drug A plate_setup Set up 96-well plate (Drug A vs. Drug B) prep_drug_a->plate_setup prep_drug_b Serial Dilute Drug B prep_drug_b->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Antagonism, etc.) calc_fic->interpret

Caption: Workflow for in vitro synergy testing using the checkerboard method.

efflux_pump_inhibition Mechanism of Efflux Pump Inhibition cluster_cell Bacterial Cell sparfloxacin_out This compound (extracellular) efflux_pump Efflux Pump sparfloxacin_out->efflux_pump Enters cell efflux_pump->sparfloxacin_out Pumped out sparfloxacin_in This compound (intracellular) efflux_pump->sparfloxacin_in Accumulates target DNA Gyrase/ Topoisomerase IV sparfloxacin_in->target Inhibits target epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Blocks pump

References

Addressing variability in Sparfloxacin animal study results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability often encountered in sparfloxacin (B39565) animal study results. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and detailed experimental protocols to enhance the reproducibility and accuracy of your research.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound animal experiments, offering potential causes and solutions to mitigate variability.

IssuePossible Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animals Inconsistent oral administration technique.Ensure proper gavage technique to deliver the full dose directly to the stomach. Use appropriately sized feeding needles for the specific animal model.[1]
Variability in absorption due to food.While food does not significantly impact overall absorption, standardizing the feeding schedule relative to dosing can help reduce variability.[1]
Inhomogeneous formulation.Ensure the this compound formulation is homogenous and well-suspended before each administration.[1]
Animals exhibiting signs of phototoxicity (e.g., skin erythema) Known photosensitizing properties of this compound.House animals in a controlled lighting environment, avoiding direct exposure to sunlight or strong UV sources. If UV exposure is part of the experimental model, carefully titrate the UV dose and observation time points. Consider using a lower dose of this compound if compatible with the study's efficacy endpoints.[1]
Unexpected mortality or severe adverse events at higher doses Cardiotoxicity related to QTc interval prolongation.Conduct a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific animal model and strain. If cardiotoxicity is a concern, consider incorporating electrocardiogram (ECG) monitoring into your study protocol.[1]
Drug-drug interactions.Review all co-administered substances for potential interactions. For instance, antacids containing aluminum or magnesium hydroxide (B78521) can significantly reduce the oral bioavailability of this compound.
Chondrotoxicity in juvenile animals.Be aware that like other quinolones, this compound has the potential for chondrotoxicity in juvenile animals. Doses inducing this effect in juvenile rats are significantly higher than therapeutic doses.

Frequently Asked Questions (FAQs)

Q1: What is a typical oral dosage range for this compound in rodent models?

A common starting point for oral administration of this compound in rodent models like rats and mice ranges from 5 mg/kg to 100 mg/kg. The specific dose will depend on the infection model and the target pathogen's susceptibility. For example, a single oral dose of 50 mg/kg was used in a rat model of E. coli epididymitis, while a dose of 100 mg/kg was administered in a mouse phototoxicity model. Pharmacokinetic studies in rats have utilized doses as low as 5 mg/kg.

Q2: How should I prepare this compound for oral administration, considering its low water solubility?

This compound is sparingly soluble in water. To enhance solubility and bioavailability, it can be formulated as solid dispersion systems or physical mixtures. For experimental use, a common practice is to suspend this compound in a suitable vehicle such as carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG).

Q3: What are the primary adverse effects of this compound observed in animal studies?

The most frequently reported adverse effects are photosensitivity and QTc interval prolongation. Other potential side effects, typical of fluoroquinolones, include gastrointestinal issues and central nervous system (CNS) effects. In dogs, high doses have been associated with salivation, tremors, and vomiting.

Q4: Does food intake affect the absorption of this compound?

Food intake does not significantly alter the absorption and pharmacokinetics of this compound. Therefore, fasting animals before oral administration may not be essential for consistent absorption, though specific experimental designs may still require it.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and tissue distribution data for this compound from various animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelAdministration RouteDose (mg/kg)Cmax (mg/L)Tmax (h)Elimination Half-life (h)Oral Bioavailability (%)Reference
RatOral2007.351 ± 0.8840.755 ± 0.0498.379 ± 0.962-
RatOral60013.0 ± 1.83--
RatOral180019.1 ± 1.73--
RatOral50----
RabbitSystemic---3.34 (vitreous) / 2.2 (serum)-
Broiler ChickenIntravenous10----
Broiler ChickenOral20--5.9461.7
HumanOral200~0.73-515-2092
Data not provided in the source is indicated by "-".

Table 2: Tissue Distribution of this compound in a Rat Model of Epididymitis (AUC0-24 in mg/kg x h)

TissueMean AUC0-24 (mg/kg x h)
Prostate Gland190
Non-infected Epididymis79
Infected Epididymis60
Serum28
Infected Testis12
Non-infected Testis9
Data from a study where a single oral dose of 50 mg/kg was administered to rats with experimental E. coli epididymitis.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic and Tissue Distribution Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (250±5 g).

  • Acclimatization: House animals in an environmentally controlled room for at least 5 days before the experiment, with standard laboratory food and water ad libitum.

  • Dosing: For oral administration, fast animals for 18 hours prior to dosing. Administer this compound orally at the desired dose (e.g., 5 mg/kg or 30 mg/kg).

  • Sample Collection (Pharmacokinetics):

    • Collect blank blood samples 30 minutes before dosing.

    • At predetermined time points post-administration, collect blood samples via the orbital vein into heparinized tubes.

    • Centrifuge the blood to separate plasma and store at -20°C until analysis.

  • Sample Collection (Tissue Distribution):

    • At specified time intervals, euthanize animals after blood collection.

    • Perfuse the whole body with saline to remove blood from tissues.

    • Collect tissues of interest (e.g., heart, liver, spleen, lung, kidney, stomach, small intestine, brain).

    • Gently blot tissues to remove surface blood, then weigh, freeze, and store at -20°C.

  • Analysis: Determine this compound concentrations in plasma and tissue homogenates using a validated method such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Ocular Pharmacokinetic Study in Rabbits

  • Animal Model: Uninfected albino rabbits.

  • Dosing: Administer this compound systemically or via direct intraocular injection.

  • Sample Collection: Collect serial blood and vitreous humor samples at various time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, and 8 hours) post-administration.

  • Analysis: Measure this compound concentrations using a suitable assay to determine pharmacokinetic parameters such as penetration and elimination rate constants.

Visualizations

Sparfloxacin_Mechanism Mechanism of Action of this compound This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Gram-negative) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV inhibits Complex Stabilized DNA-Enzyme Complex DNA_Gyrase->Complex Topo_IV->Complex DNA_Breaks Double-Strand DNA Breaks Complex->DNA_Breaks Replication_Block Inhibition of DNA Replication, Transcription, and Repair DNA_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization (min. 5 days) Animal_Model->Acclimatization Dosing Administer this compound (e.g., Oral Gavage) Acclimatization->Dosing Formulation Prepare this compound Formulation Formulation->Dosing Sample_Collection Collect Samples (Blood, Tissues) Dosing->Sample_Collection Sample_Processing Process Samples (e.g., Centrifugation, Homogenization) Sample_Collection->Sample_Processing Quantification Quantify this compound (e.g., HPLC, ELISA) Sample_Processing->Quantification Data_Analysis Pharmacokinetic/ Efficacy Analysis Quantification->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Troubleshooting Logic for High Variability Start High Variability in Plasma Concentrations Check_Gavage Review Gavage Technique Start->Check_Gavage Check_Formulation Examine Formulation Homogeneity Check_Gavage->Check_Formulation Consistent Solution_Gavage Refine Technique, Use Correct Needle Size Check_Gavage->Solution_Gavage Inconsistent Check_Feeding Standardize Feeding Schedule Check_Formulation->Check_Feeding Homogeneous Solution_Formulation Ensure Proper Mixing Before Each Dose Check_Formulation->Solution_Formulation Inhomogeneous Solution_Feeding Dose Relative to Feeding Times Check_Feeding->Solution_Feeding Variable End Reduced Variability Check_Feeding->End Standardized Solution_Gavage->End Solution_Formulation->End Solution_Feeding->End

Caption: Troubleshooting logic for high plasma concentration variability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potency of Sparfloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial potency of two fluoroquinolone antibiotics, sparfloxacin (B39565) and ciprofloxacin (B1669076). The information presented is based on in vitro and in vivo experimental data to assist researchers and drug development professionals in their understanding of the relative efficacy of these two compounds.

Executive Summary

This compound and ciprofloxacin are both broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] While both are effective against a range of pathogens, notable differences in their in vitro activity exist. Generally, this compound demonstrates superior potency against many Gram-positive cocci, including Streptococcus pneumoniae and oxacillin-susceptible staphylococci.[5] Conversely, ciprofloxacin often exhibits greater or comparable activity against many Gram-negative bacilli, particularly Pseudomonas aeruginosa. This guide will delve into the quantitative data supporting these observations, outline the experimental methodologies used to generate this data, and provide a visual representation of their mechanism of action and the workflows used to assess their potency.

Quantitative Comparison of Antibacterial Potency

The in vitro potency of this compound and ciprofloxacin is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound and ciprofloxacin against a variety of clinically relevant bacterial species.

Table 1: In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria

Bacterial SpeciesThis compound (µg/mL)Ciprofloxacin (µg/mL)Reference(s)
Enterobacteriaceae (family)0.5≤0.25
Pseudomonas aeruginosa4.0 - 8.02.0
Escherichia coli0.1250.25

Table 2: In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria

Bacterial SpeciesThis compound (µg/mL)Ciprofloxacin (µg/mL)Reference(s)
Staphylococcus spp. (oxacillin-susceptible)0.12≤0.10
Staphylococcus aureus (ciprofloxacin-susceptible)0.060.5
Enterococcus faecalis1.0 - 2.02.0
Streptococcus pneumoniae0.54.0

Table 3: In Vitro Activity (MIC in mg/L) Against Mycobacterium tuberculosis

Bacterial SpeciesThis compound (mg/L)Ciprofloxacin (mg/L)Reference(s)
Mycobacterium tuberculosis H37Rv0.10.5

In Vivo Efficacy

In a study on complicated urinary tract infections, the clinical efficacy of this compound and ciprofloxacin was found to be equivalent. However, the bacteriological cure rate was higher for ciprofloxacin, primarily due to a higher number of persistent pathogens like Pseudomonas aeruginosa and some Enterobacteriaceae in the this compound group. In an experimental foreign-body infection model with methicillin-resistant Staphylococcus aureus (MRSA), both this compound and temafloxacin (B1682013) were significantly more active than ciprofloxacin in both prophylaxis and treatment.

Mechanism of Action

This compound and ciprofloxacin share a common mechanism of action, characteristic of the fluoroquinolone class of antibiotics. They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to the disruption of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death. For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (Gram-Negative Target) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Required for Topoisomerase_IV->DNA_Replication_Transcription Required for Cell_Death Cell_Death DNA_Replication_Transcription->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing, most notably Minimum Inhibitory Concentration (MIC) determination. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent Dilutions: A serial twofold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MIC_Workflow_Broth_Microdilution Start Start Prepare_Antibiotic_Dilutions Prepare Serial Twofold Antibiotic Dilutions in 96-Well Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35±2°C for 16-20h Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Minimum Inhibitory Concentration (MIC) Determination: Agar (B569324) Dilution Method

The agar dilution method is another standard procedure for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic solution to molten and cooled agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension, often using a multipoint replicator.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

  • Preparation: Test tubes containing broth with various concentrations of the antibiotic (often multiples of the MIC) are prepared. A control tube with no antibiotic is included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 24 hours), an aliquot is removed from each tube.

  • Plating: The aliquots are serially diluted and plated onto agar plates.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The change in bacterial viability over time is plotted to assess the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

References

Sparfloxacin: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sparfloxacin's performance against clinically relevant bacterial strains, particularly those exhibiting resistance to other fluoroquinolones and antimicrobial agents. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key methodologies, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative In Vitro Efficacy of This compound (B39565)

The in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented here is compiled from various studies to provide a comparative overview.

Gram-Positive Bacteria

This compound has historically demonstrated potent activity against Gram-positive cocci, including strains with emerging resistance to other fluoroquinolones.

Table 1: Comparative MICs (µg/mL) of this compound and Other Fluoroquinolones against Staphylococcus aureus

Strain TypeResistance MechanismThis compound MICCiprofloxacin (B1669076) MICLevofloxacin MICOfloxacin MIC
Quinolone-Susceptible S. aureus Wild-Type0.06 - 0.1250.5 - 10.25 - 0.50.25 - 0.5
Ciprofloxacin-Resistant S. aureus Primarily gyrA mutations1 - 8>324 - 168 - 32
S. aureus with gyrA (S84L) mutation Target Modification11648
S. aureus with grlA (S80F) mutation Target Modification0.5424
S. aureus with gyrA and grlA mutations Dual Target Modification>32>128>32>64

Table 2: Comparative MICs (µg/mL) of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

Strain TypeResistance MechanismThis compound MICCiprofloxacin MICLevofloxacin MICOfloxacin MIC
Quinolone-Susceptible S. pneumoniae Wild-Type0.12 - 0.51 - 211 - 2
Resistant S. pneumoniae (low-level) parC (S79F/Y) mutation0.5422
Resistant S. pneumoniae (high-level) parC + gyrA (S81F/Y) mutations8 - 6416 - 648 - 1616 - 32
Gram-Negative Bacteria

While generally more active against Gram-positive organisms, this compound retains activity against a range of Gram-negative bacteria. Its efficacy against Pseudomonas aeruginosa, a notable opportunistic pathogen, is compared with that of ciprofloxacin below.

Table 3: Comparative MICs (µg/mL) of this compound and Ciprofloxacin against Pseudomonas aeruginosa

Strain TypeResistance MechanismThis compound MICCiprofloxacin MIC
Wild-Type P. aeruginosa -1 - 80.25 - 1
Efflux Pump Overexpression e.g., MexAB-OprM16 - 644 - 16
gyrA Mutation Target Modification>64>32

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent to a known concentration. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Several colonies of the test bacterium are isolated from an 18-24 hour agar (B569324) plate and suspended in a sterile broth or saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antibiotic) and a negative control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a reference method particularly useful for testing a large number of isolates.

  • Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of a concentrated this compound solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The bacterial suspension is inoculated onto the surface of each agar plate using a multipoint inoculator, which delivers a standardized volume (e.g., 1-2 µL) of the inoculum.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental procedures relevant to the evaluation of this compound.

cluster_workflow Experimental Workflow: MIC Determination cluster_methods Susceptibility Testing prep Bacterial Isolate (Pure Culture) inoculum Standardized Inoculum (0.5 McFarland) prep->inoculum broth Broth Microdilution inoculum->broth agar Agar Dilution inoculum->agar serial_dilution Serial Dilution of this compound serial_dilution->broth serial_dilution->agar incubation Incubation (35°C, 16-20h) broth->incubation agar->incubation readout MIC Readout (Lowest concentration with no visible growth) incubation->readout

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm sparfloxacin_out This compound porin Porin Channel (Gram-negative) sparfloxacin_out->porin Entry sparfloxacin_in This compound porin->sparfloxacin_in efflux Efflux Pump sparfloxacin_in->efflux Expulsion gyrase DNA Gyrase (gyrA/gyrB) sparfloxacin_in->gyrase Inhibition topoIV Topoisomerase IV (parC/parE) sparfloxacin_in->topoIV Inhibition dna_replication DNA Replication & Transcription gyrase->dna_replication topoIV->dna_replication cell_death Cell Death dna_replication->cell_death Inhibition leads to

Mechanism of action of this compound and resistance pathways.

cluster_resistance Mechanisms of Fluoroquinolone Resistance cluster_target Target Alteration target_mutation Target Enzyme Mutations gyrA gyrA mutation target_mutation->gyrA parC parC mutation target_mutation->parC efflux_pumps Efflux Pump Overexpression increased_expulsion Increased Drug Expulsion efflux_pumps->increased_expulsion reduced_binding Reduced Drug Binding gyrA->reduced_binding parC->reduced_binding resistance Bacterial Resistance reduced_binding->resistance increased_expulsion->resistance

Logical relationship of primary fluoroquinolone resistance mechanisms.

Navigating the Landscape of Quinolone Resistance: A Comparative Guide to Sparfloxacin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of sparfloxacin's performance against other key fluoroquinolones, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document serves as a valuable resource for understanding the nuances of fluoroquinolone efficacy in the face of evolving bacterial resistance.

The Dynamics of Quinolone Action and Resistance

Fluoroquinolones, including This compound (B39565), exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1] These enzymes are crucial for DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of these target genes.[1][2] Additionally, the overexpression of efflux pumps, which actively transport the drugs out of the bacterial cell, can also contribute to reduced susceptibility.[1][3]

Cross-resistance occurs when a mutation that confers resistance to one fluoroquinolone also reduces the susceptibility to other drugs in the same class.[1] However, the extent of cross-resistance can vary depending on the specific mutation, the bacterial species, and the particular fluoroquinolone.[1] For instance, in Streptococcus pneumoniae, the primary target for ciprofloxacin (B1669076) is topoisomerase IV, while for this compound, it is DNA gyrase.[4][5] Consequently, a single mutation in parC may lead to ciprofloxacin resistance with minimal impact on this compound susceptibility, and vice-versa.[4][5] High-level resistance often necessitates mutations in both target enzymes.[1]

Comparative In Vitro Activity of this compound and Other Quinolones

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other fluoroquinolones against various clinical isolates, including those with defined resistance mutations. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (μg/mL) against Streptococcus pneumoniae
Strain/GenotypeThis compoundCiprofloxacinOfloxacinLevofloxacinGatifloxacin
Wild-Type 0.25[6]1.0[7]1.0[7]1.0[7]0.25[7]
gyrA (Ser81Phe) 1.0[6]1.0[6]---
parC (Ser79Phe) 0.5[6]4.0[6]---
gyrA (Ser81Phe) + parC (Ser79Phe) 16[8]≥32[8]---
gyrA (Glu85Lys) + parC (Ser79Tyr, Lys137Asn) 128[8]≥32[8]---
Table 2: Comparative MICs (μg/mL) against Staphylococcus aureus
Strain/GenotypeThis compoundCiprofloxacinNorfloxacin
Wild-Type (Susceptible) 0.12[9]0.5[7]0.5[7]
grlA (ParC) mutant 0.12[4]8.0[4]8.0[4]
grlA + gyrA mutant 32[4]128[4]128[4]
Efflux Pump (NorA) Overexpression Less Affected[4]2-4 fold increase[10]8-fold increase[10]

Experimental Protocols

The data presented in this guide are primarily generated using standardized antimicrobial susceptibility testing methodologies.

Broth Microdilution Method for MIC Determination

This is a common laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

1. Inoculum Preparation:

  • Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours.[11]

  • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[6][11]

2. Antimicrobial Agent Preparation:

  • Stock solutions of this compound and comparator agents are prepared according to the manufacturer's instructions.[11]

  • Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[11]

3. Incubation:

  • The microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35-37°C for 16-20 hours in ambient air.[1][11]

4. Reading Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[1]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a fluoroquinolone to inhibit the enzymatic activity of its target proteins.

  • Principle: The supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV is measured in the presence of varying concentrations of the inhibitor. The concentration of the drug that inhibits 50% of the enzymatic activity (IC₅₀) is determined.[1]

Visualizing Resistance Pathways and Experimental Workflows

To better illustrate the complex relationships in quinolone resistance, the following diagrams are provided.

Sparfloxacin_Resistance_Mechanisms cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) This compound->DNA_Gyrase Primary Target (e.g., S. pneumoniae) Topo_IV Topoisomerase IV (parC/parE) This compound->Topo_IV Secondary Target EffluxPump Efflux Pump (e.g., NorA) This compound->EffluxPump Substrate OtherQuinolones Other Quinolones (e.g., Ciprofloxacin) OtherQuinolones->DNA_Gyrase Secondary Target OtherQuinolones->Topo_IV Primary Target (e.g., S. pneumoniae) OtherQuinolones->EffluxPump Substrate DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables EffluxPump->this compound Expels EffluxPump->OtherQuinolones Expels GyrA_Mutation gyrA Mutation GyrA_Mutation->DNA_Gyrase Alters Target ParC_Mutation parC Mutation ParC_Mutation->Topo_IV Alters Target Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->EffluxPump Increases Activity

Caption: Mechanisms of this compound action and resistance.

MIC_Workflow A Bacterial Isolate Preparation B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of This compound & Comparators C->D E Incubation (35-37°C, 16-20h) D->E F Visual Inspection for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The data presented in this guide highlight the complex interplay between different fluoroquinolones and bacterial resistance mechanisms. While this compound demonstrates good activity against certain wild-type and single-mutant strains, its efficacy, like that of other fluoroquinolones, is significantly compromised by the accumulation of multiple mutations in the QRDRs of DNA gyrase and topoisomerase IV.[1] Understanding these patterns of cross-resistance is essential for the judicious use of existing fluoroquinolones and for the development of novel antimicrobial agents that can circumvent these resistance mechanisms.

References

A Comparative Analysis of Sparfloxacin and Amoxicillin-Clavulanic Acid for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two antibacterial agents, sparfloxacin (B39565) and amoxicillin-clavulanic acid, in the context of treating community-acquired pneumonia (CAP). The analysis is based on available clinical trial data, focusing on efficacy, safety, and microbiological outcomes.

Executive Summary

This compound, a fluoroquinolone antibiotic, has demonstrated comparable, and in some analyses slightly higher, efficacy to amoxicillin-clavulanic acid for the treatment of community-acquired pneumonia. Clinical trials indicate similar overall success rates between the two drugs. This compound's broader spectrum of activity, which includes atypical pathogens, and its once-daily dosing regimen present potential advantages. However, concerns regarding its safety profile, particularly photosensitivity and QTc interval prolongation, are important considerations. Amoxicillin-clavulanic acid remains a widely used and effective treatment for CAP, particularly against common bacterial pathogens like Streptococcus pneumoniae.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from comparative clinical studies.

Table 1: Clinical Efficacy in Community-Acquired Pneumonia

Efficacy EndpointThis compoundAmoxicillin-Clavulanic AcidComparator (Erythromycin)Study/Analysis
Overall Success Rate (Evaluable Patients) 87%80%85%Lode H, et al. 1995[1]
Overall Success Rate (Evaluable Patients) 88.3%84.1% (pooled comparators*)N/AAubier M, et al. 1996[2]
Success Rate in S. pneumoniae Infections 85%80%84%Lode H, et al. 1995[1]
Success Rate in H. influenzae Infections Higher than Amoxicillin-Clavulanate--Lode H, et al. 1995[1]
Clinical Cure Rates (Intention-to-Treat) 80-84%Similar to this compoundN/AReview Article[3]

*Pooled comparators included amoxicillin-clavulanic acid, erythromycin (B1671065), or amoxicillin.

Table 2: Safety and Tolerability

Safety EndpointThis compoundAmoxicillin-Clavulanic AcidComparator (Erythromycin)Study/Analysis
Treatment Withdrawal Rate 3.5%2.5%7.7%Lode H, et al. 1995[1]
Common Adverse Events GI discomfort, CNS effects, PhotosensitivityGI discomfortGI discomfortReview Article[3]
Incidence of Adverse Events No difference from comparatorsNo difference from this compoundN/APooled Analysis[2]

Experimental Protocols

Detailed experimental protocols from the primary comparative studies were not fully accessible. However, based on established guidelines for clinical trials in community-acquired pneumonia and information from study abstracts, the following methodologies are representative of the cited research.

Study Design

The primary studies were typically double-blind, randomized, parallel-group, multicenter clinical trials.[1][2]

Patient Population
  • Inclusion Criteria: Adult patients with a diagnosis of mild-to-moderate community-acquired pneumonia confirmed by clinical signs and symptoms (e.g., cough, fever, purulent sputum) and new infiltrate on chest X-ray.[4][5]

  • Exclusion Criteria: Patients with severe pneumonia requiring intensive care, hospital-acquired pneumonia, known immunodeficiency, severe underlying diseases, pregnancy or lactation, or known allergies to the study medications.[4]

Dosing Regimens
  • This compound: 400 mg loading dose on day 1, followed by 200 mg once daily.[1]

  • Amoxicillin-Clavulanic Acid: 500/125 mg three times daily.[1]

  • Treatment Duration: Typically 7 to 14 days.[1]

Outcome Assessment
  • Clinical Success: Defined as the resolution or significant improvement of signs and symptoms of pneumonia at the end of treatment, without the need for additional antibiotic therapy.[6] This is often assessed at a "test-of-cure" visit, several days after the completion of therapy.

  • Microbiological Assessment: Sputum and/or blood cultures were obtained before treatment to identify the causative pathogens.[7] Bacteriological eradication was determined by the absence of the initial pathogen in post-treatment cultures. Susceptibility testing was performed using standardized methods.[3]

Mandatory Visualization

Mechanisms of Action

The fundamental difference in the antibacterial action of this compound and amoxicillin-clavulanic acid is a key factor in their clinical application. The following diagram illustrates their distinct molecular targets.

Comparative Mechanisms of Action cluster_this compound This compound (Fluoroquinolone) cluster_amoxclav Amoxicillin-Clavulanic Acid (β-Lactam Combination) s_drug This compound s_target DNA Gyrase & Topoisomerase IV s_drug->s_target Inhibits s_effect Inhibition of DNA Replication & Transcription s_target->s_effect s_outcome Bacterial Cell Death s_effect->s_outcome ac_drug_amox Amoxicillin ac_target_pbp Penicillin-Binding Proteins (PBPs) ac_drug_amox->ac_target_pbp Inhibits ac_drug_clav Clavulanic Acid ac_target_bl β-Lactamase Enzymes ac_drug_clav->ac_target_bl Inhibits ac_effect Inhibition of Peptidoglycan Synthesis (Cell Wall) ac_target_pbp->ac_effect ac_target_bl->ac_drug_amox Protects Amoxicillin from degradation ac_outcome Bacterial Lysis ac_effect->ac_outcome

Mechanisms of this compound and Amoxicillin-Clavulanic Acid.
Experimental Workflow

The diagram below outlines a generalized workflow for a randomized controlled trial comparing two antibiotic treatments for community-acquired pneumonia, based on the methodologies of the reviewed studies.

Generalized Clinical Trial Workflow for CAP cluster_treatment Treatment Phase (e.g., 7-14 days) start Patient Screening inclusion Inclusion Criteria Met? (Clinical & Radiographic CAP) start->inclusion randomization Randomization (1:1) inclusion->randomization Yes exit Screen Failure inclusion->exit No drug_a Arm A This compound randomization->drug_a drug_b Arm B Amoxicillin-Clavulanic Acid randomization->drug_b assessment End of Treatment Assessment drug_a->assessment drug_b->assessment follow_up Follow-up Visit (Test of Cure) assessment->follow_up analysis Data Analysis (Efficacy & Safety) follow_up->analysis

References

In vitro comparison of Sparfloxacin and levofloxacin activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, both sparfloxacin (B39565) and levofloxacin (B1675101) have demonstrated significant efficacy against a broad spectrum of bacterial pathogens. This guide provides a detailed in vitro comparison of their activity, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The in vitro potency of this compound and levofloxacin is best illustrated by their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] Data compiled from multiple studies consistently demonstrates that this compound exhibits greater in vitro activity against many Gram-positive bacteria, particularly Streptococcus pneumoniae, when compared to levofloxacin.[3][4][5] Both agents maintain good activity against most Enterobacteriaceae and other Gram-negative organisms.

Bacterial SpeciesThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.03 - 0.51.0 - 2.0
Streptococcus pneumoniae (penicillin-resistant)0.52.0
Staphylococcus aureus (methicillin-susceptible)0.25≤1.0
Haemophilus influenzae≤0.5≤1.0
Moraxella catarrhalis≤0.5≤1.0
Mycobacterium tuberculosis0.125 - 0.50.25 - 1.0
Note: MIC values can vary depending on the specific strain and testing methodology.

Overall, studies indicate that this compound is two- to eightfold more potent than levofloxacin against streptococci. While both have enhanced activity against Gram-positive bacteria compared to older fluoroquinolones like ciprofloxacin, this compound often demonstrates a lower MIC. For mycobacteria, this compound has also been shown to be more active than levofloxacin.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and levofloxacin are bactericidal agents that function by inhibiting bacterial DNA synthesis. Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By forming a stable complex with these enzymes and the bacterial DNA, both drugs trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

cluster_drug Fluoroquinolone Action cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result This compound / Levofloxacin This compound / Levofloxacin DNA Gyrase DNA Gyrase This compound / Levofloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV This compound / Levofloxacin->Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Enables Cell Division Cell Division Topoisomerase IV->Cell Division Enables Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Replication->Inhibition of DNA Synthesis Cell Division->Inhibition of DNA Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Synthesis->Bacterial Cell Death

Mechanism of action for this compound and levofloxacin.

Experimental Protocols

The determination of in vitro activity for this compound and levofloxacin primarily relies on standardized susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The following are common methods for its determination:

1. Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic (this compound and levofloxacin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically ~5x10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).

2. Agar (B569324) Dilution Method:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Application: A standardized bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions.

  • Reading Results: The MIC is the lowest antibiotic concentration that inhibits the visible growth of the bacteria on the agar surface.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare serial dilutions of this compound and Levofloxacin in microtiter plate wells C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the microtiter plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth E->F G Minimum Inhibitory Concentration (MIC) Value F->G

References

Sparfloxacin and Moxifloxacin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sparfloxacin (B39565) and moxifloxacin (B1663623) are both synthetic fluoroquinolone antibiotics, a class of drugs renowned for their broad-spectrum antimicrobial activity. While sharing a core mechanism of action, they exhibit distinct differences in their pharmacokinetic profiles, in vitro potency against various pathogens, and, most notably, their safety profiles. This guide provides a detailed, data-driven comparison of these two agents to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a breakdown in DNA replication, transcription, and repair, ultimately causing bacterial cell death.

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell cluster_enzymes Target Enzymes DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Relaxation of supercoiled DNA TopoIV Topoisomerase IV DNA->TopoIV Decatenation of daughter chromosomes Replication DNA Replication & Transcription Replication->DNA Death Cell Death Replication->Death Disruption Gyrase->Replication TopoIV->Replication Fluoroquinolones This compound & Moxifloxacin Fluoroquinolones->Gyrase Inhibition Fluoroquinolones->TopoIV Inhibition

Fig. 1: Mechanism of action of fluoroquinolones.

In Vitro Activity

Moxifloxacin generally demonstrates greater in vitro potency against key respiratory pathogens, particularly Streptococcus pneumoniae, compared to this compound.[1] In studies against S. pneumoniae, moxifloxacin is often two-fold more potent than this compound.[1] For instance, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for moxifloxacin against S. pneumoniae is typically 0.25 µg/mL, whereas for this compound it is 0.50 µg/mL.[2] Against Mycobacterium tuberculosis, their in vitro activities are more comparable, with both drugs showing an MIC90 of 0.5 µg/mL in some studies.[3][4]

PathogenMoxifloxacin MIC90 (µg/mL)This compound MIC90 (µg/mL)Reference
Streptococcus pneumoniae0.250.50[2]
Haemophilus influenzae0.03-[2]
Moraxella catarrhalis0.06-[2]
Mycobacterium tuberculosis0.50.5[3][4]

Pharmacokinetics and Pharmacodynamics

A crucial distinction lies in their pharmacokinetic profiles. Moxifloxacin achieves significantly higher peak concentrations (Cmax) in human serum than this compound.[1] Following standard oral doses (400 mg for moxifloxacin and 200 mg for this compound), moxifloxacin reaches a Cmax of approximately 4.5 µg/mL, whereas this compound's Cmax is around 1.2 µg/mL.[1] This superior pharmacokinetic profile of moxifloxacin contributes to a more favorable pharmacodynamic profile, particularly a higher AUC/MIC (Area Under the Curve to MIC) ratio, which is a key predictor of efficacy for fluoroquinolones.[1][5] This enhanced pharmacodynamic activity leads to faster and more extensive bacterial killing.[1]

ParameterMoxifloxacin (400 mg dose)This compound (200 mg dose)Reference
Peak Serum Concentration (Cmax)4.5 ± 0.1 µg/mL1.2 ± 0.1 µg/mL[1]
Area Under the Curve (AUC0-24)54 mg·h/L20 mg·h/L[1]

In an in vitro pharmacokinetic model simulating human serum concentrations, moxifloxacin was rapidly bactericidal against all tested S. pneumoniae strains, eradicating seven of ten strains within 8 hours.[1] this compound was also bactericidal but exhibited a slower rate of killing.[1]

IVPM_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Simulation cluster_sampling Data Collection cluster_analysis Analysis Bacteria Logarithmic-phase S. pneumoniae culture IVPM In Vitro Pharmacokinetic Model (IVPM) Bacteria->IVPM Simulate Simulate Human Serum Pharmacokinetics (Elimination) IVPM->Simulate Reservoir Central Reservoir Dose Add Drug to Reservoir (Moxifloxacin or this compound) Dose->Reservoir Sample Collect Samples at 0, 1, 2, 4, 6, 8, 24, 36h Simulate->Sample Count Measure Viable Bacterial Counts (CFU/mL) Sample->Count Compare Compare Rates of Bacterial Killing Count->Compare

Fig. 2: Workflow for an in vitro pharmacodynamic model.

Clinical Efficacy

Both antibiotics have demonstrated efficacy in the treatment of lower respiratory tract infections.[6][7] However, the superior in vitro activity and more favorable pharmacokinetics of moxifloxacin, particularly against S. pneumoniae, have positioned it as a key agent for community-acquired pneumonia.[6][8]

In the context of tuberculosis, while both show good in vitro activity, in vivo studies in murine models suggest moxifloxacin may be more effective.[3][5] In one study, moxifloxacin was the most efficacious agent, achieving a 3.0 log10 CFU/lung reduction, compared to a 1.4 log10 CFU/lung reduction for this compound.[5]

Safety Profile

The most significant differences between this compound and moxifloxacin emerge in their safety profiles. This compound's use has been limited due to a higher incidence of phototoxicity and a significant risk of cardiac QT interval prolongation.[9] Newer fluoroquinolones like moxifloxacin were developed to mitigate these specific risks.[9]

Cardiotoxicity: QTc Interval Prolongation

Both drugs can prolong the QTc interval, a delay in ventricular repolarization that can increase the risk of a life-threatening arrhythmia called Torsades de Pointes.[9][10] However, studies indicate that this compound has a greater potential for QTc prolongation than moxifloxacin.[11][12] In a study using canine cardiac Purkinje fibers, the rank order of potency for prolonging action potential duration was this compound > moxifloxacin.[11] Another study showed that a high dose of this compound increased the QT interval by 66 ± 5 ms (B15284909), compared to 30 ± 3 ms for a high dose of moxifloxacin.[12]

Phototoxicity

Phototoxicity is a well-documented adverse effect of this compound.[13] It is characterized by an exaggerated sunburn-like reaction upon exposure to sunlight (specifically UVA radiation).[14] The reporting rate for phototoxicity with this compound has been found to be significantly higher than for other fluoroquinolones.[14] Moxifloxacin, which has a methoxy (B1213986) group at the C-8 position, was designed to have reduced phototoxic potential.[15] A study in healthy volunteers demonstrated that lomefloxacin (B1199960) (a known phototoxic agent) induced phototoxicity, while moxifloxacin did not.[15]

Adverse EventMoxifloxacinThis compoundKey Findings
QTc Prolongation 4-7 msec increase from baseline.[16]3% increase in QTc interval reported.[7] Higher potential for prolongation.[11][12]This compound demonstrates a greater effect on QTc interval prolongation than moxifloxacin.[11][12]
Phototoxicity Low potential; less common than other fluoroquinolones.[15][16]High potential; occurs more frequently than with other fluoroquinolones.This compound carries a significantly higher risk of phototoxic reactions.[9][14]
Hepatotoxicity Rare; incidence not different from other fluoroquinolones (excluding trovafloxacin).[16]-Moxifloxacin's risk is considered low and comparable to other agents in its class.[16]
Tendon Disorders Infrequent, class-wide effect.[16][17]Class-wide effect.[9]A known risk for all fluoroquinolones.[9]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

  • Method: Broth microdilution or agar (B569324) dilution methods as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: A standardized inoculum of the bacterial isolate is introduced to a series of wells or plates containing two-fold serial dilutions of the antibiotic.

  • Endpoint: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after a specified incubation period (e.g., 18-24 hours).[2]

In Vitro Pharmacodynamic Model (IVPM)

  • Model: A two-compartment model consisting of a central reservoir where the drug is introduced and a peripheral compartment where bacteria are exposed to the drug.[1]

  • Procedure: Logarithmic-phase bacterial cultures are placed in the peripheral compartment. The antibiotic is administered into the central reservoir at a concentration simulating the peak serum level (Cmax) after a standard human dose. A pump system simulates the human elimination half-life of the drug by diluting the medium in the central reservoir.[1][18]

  • Sampling: Samples are taken from the peripheral compartment at various time points (e.g., 0, 1, 2, 4, 6, 8, 24, 36 hours) to determine the number of viable bacteria (CFU/mL).[1]

Murine Tuberculosis Model

  • Model: BALB/c mice are infected via aerosol with a standardized inoculum of Mycobacterium tuberculosis H37Rv.[5]

  • Treatment: Treatment with the fluoroquinolones (e.g., moxifloxacin, this compound) is initiated at a specified time post-infection and administered for a defined period (e.g., 4 weeks).[3][5]

  • Endpoint: Efficacy is assessed by enumerating the colony-forming units (CFU) of M. tuberculosis in the lungs and/or spleens of the mice at the end of the treatment period and comparing it to untreated controls.[3][5]

Canine Purkinje Fiber Action Potential Assay

  • Model: Cardiac Purkinje fibers are isolated from canine hearts and superfused with a physiological salt solution.[11]

  • Procedure: Intracellular microelectrodes are used to record cardiac action potentials. The fluoroquinolones are added to the superfusion solution in increasing concentrations.

  • Endpoint: The primary endpoint is the action potential duration at 90% repolarization (APD90), which is an in vitro surrogate for the QT interval. The concentration causing a 15% prolongation of APD90 is determined.[11]

Conclusion

Moxifloxacin and this compound represent different stages in the evolution of fluoroquinolone antibiotics. Moxifloxacin exhibits superior in vitro potency against key respiratory pathogens like S. pneumoniae and possesses a more favorable pharmacokinetic profile, leading to enhanced pharmacodynamic activity and faster bacterial killing.[1] While both are active against M. tuberculosis, in vivo data suggests greater efficacy for moxifloxacin.[5]

The most critical differentiating factor is their safety profile. This compound is associated with a significantly higher risk of both phototoxicity and cardiotoxicity (QTc interval prolongation) compared to moxifloxacin.[9][12][14] These safety concerns have largely limited the clinical use of this compound, whereas moxifloxacin remains an important therapeutic option for specific respiratory tract infections when used appropriately.[6][16] For researchers, these differences underscore the impact of subtle structural modifications on the efficacy and safety of this important antibiotic class.

References

Sparfloxacin Safety: A Comparative Analysis with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of sparfloxacin (B39565) against other fluoroquinolone antibiotics, including ciprofloxacin, levofloxacin (B1675101), and moxifloxacin. The analysis is supported by quantitative data from various studies, with a focus on key safety concerns such as phototoxicity and cardiotoxicity. Detailed experimental methodologies are provided for key cited experiments, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Comparative Safety Data

The selection of a fluoroquinolone antibiotic requires a careful balance between its efficacy and its potential for adverse effects. While this compound is a potent antibacterial agent, its use has been associated with a higher incidence of certain adverse events compared to other fluoroquinolones. The following table summarizes the incidence of key adverse drug reactions associated with this compound and its comparators. It is important to note that the data are compiled from various studies and clinical trials, and direct head-to-head comparisons may not be available for all adverse events. Rates can vary depending on the patient population, dosage, and study design.

Adverse EventThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Phototoxicity ~7.9% [1]Mild[2][3]Low[4]Low[5]
QTc Interval Prolongation Significant LowLowModerate
Diarrhea 4.6%~1-2%~5%~5-6%
Nausea 4.3%~3-4%~7%~7%
Headache 4.2%~2%~6%~2%
Dizziness 2.0%~1%~3%~3%
Tendonitis/Tendon Rupture Class effectYesYesYes

Key Safety Concerns: A Deeper Dive

Phototoxicity

Phototoxicity is a significant concern with some fluoroquinolones, with this compound exhibiting a notably higher potential for this adverse reaction. This is primarily attributed to the chemical structure of the molecule, particularly the substituent at the C-8 position.

Mechanism of Phototoxicity

Fluoroquinolone-induced phototoxicity is a non-immunologic reaction that occurs when the drug absorbs UVA radiation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

cluster_0 Cellular Environment This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS absorbs UVA UVA Radiation UVA->ROS activates CellDamage Cell Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->CellDamage causes

Mechanism of this compound-Induced Phototoxicity

Experimental Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is a standardized method to assess the phototoxic potential of a substance.

cluster_workflow 3T3 NRU Phototoxicity Assay Workflow prep Prepare 3T3 Fibroblast Cell Cultures treat Treat cells with varying concentrations of the fluoroquinolone prep->treat incubate1 Incubate for a short period treat->incubate1 irradiate Expose one set of plates to UVA radiation (the other set serves as a dark control) incubate1->irradiate incubate2 Incubate both sets of plates irradiate->incubate2 nru Add Neutral Red dye incubate2->nru incubate3 Incubate to allow for dye uptake by viable cells nru->incubate3 extract Extract the dye from the cells incubate3->extract measure Measure the absorbance to quantify cell viability extract->measure analyze Calculate the Photo-Irritation Factor (PIF) to determine phototoxic potential measure->analyze

Workflow for the 3T3 NRU Phototoxicity Test

Cardiotoxicity: QTc Interval Prolongation

Certain fluoroquinolones, including this compound, have been associated with a prolongation of the QTc interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).

Mechanism of QTc Prolongation

The primary mechanism for fluoroquinolone-induced QTc prolongation is the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel delays cardiac repolarization, leading to a longer QT interval.

cluster_1 Cardiac Myocyte This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG blocks K_efflux Potassium (K+) Efflux hERG->K_efflux mediates Repolarization Delayed Cardiac Repolarization K_efflux->Repolarization is reduced, leading to QTc QTc Interval Prolongation Repolarization->QTc results in cluster_workflow Thorough QT/QTc Study Workflow enroll Enroll healthy volunteers design Randomized, double-blind, crossover study design with placebo and positive control (e.g., moxifloxacin) enroll->design baseline Collect baseline ECG recordings design->baseline administer Administer the investigational drug, placebo, and positive control baseline->administer ecg Collect time-matched ECGs at predefined intervals, including at peak plasma concentration (Cmax) administer->ecg pk Collect pharmacokinetic (PK) samples to correlate drug concentration with ECG changes administer->pk analyze Analyze ECG data for changes in QTc interval from baseline, corrected for heart rate (e.g., using Fridericia's or Bazett's formula) ecg->analyze pk->analyze report Report the largest time-matched mean difference between the drug and placebo analyze->report

References

Sparfloxacin: A Comparative Analysis of Efficacy in Complicated and Uncomplicated Infections

Author: BenchChem Technical Support Team. Date: December 2025

Sparfloxacin (B39565), a fluoroquinolone antibiotic, has demonstrated broad-spectrum activity against a range of pathogens. This guide provides a comparative analysis of its efficacy in the treatment of complicated versus uncomplicated infections, drawing upon data from various clinical trials. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's clinical performance, supported by experimental data and detailed methodologies.

Efficacy in Urinary Tract Infections (UTIs)

Clinical trials have evaluated this compound's efficacy in both complicated and uncomplicated urinary tract infections, often in comparison to other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185).

Complicated UTIs

A double-blind, randomized, multicenter study involving 686 adult patients with complicated UTIs compared a 10 to 14-day course of this compound (200 mg loading dose, then 100 mg daily) with ciprofloxacin (500 mg twice daily).[1][2] The clinical efficacy of the two drugs was found to be equivalent at the end of treatment and at follow-up. However, a notable difference was observed in the bacteriological efficacy, with ciprofloxacin showing higher cure rates.[1][2][3] This difference was primarily attributed to a higher number of persistent pathogens, including Enterobacteriaceae (other than Escherichia coli), Pseudomonas aeruginosa, and enterococci, which exhibited moderate susceptibility to this compound.[1][2][3]

Table 1: Efficacy of this compound vs. Ciprofloxacin in Complicated UTIs
Outcome This compound Ciprofloxacin
Clinical Cure Rate (End of Treatment, Intent-to-Treat) 88.6%[1][2]85.4%[1][2]
Clinical Cure Rate (End of Treatment, Evaluable) 87.3%[1][2]84.8%[1][2]
Bacteriological Cure Rate (End of Treatment, Intent-to-Treat) 72.6%[1][2]81.4%[1][2]
Bacteriological Cure Rate (End of Treatment, Evaluable) 72.1%[1][2]80.8%[1][2]
Uncomplicated UTIs

In a randomized, open-label, observer-blinded, multicenter study of 419 women with acute uncomplicated UTIs, a 3-day regimen of this compound (400 mg loading dose, then 200 mg daily) was compared with a 3-day regimen of ofloxacin (200 mg twice daily).[4] The study found that both treatments yielded high rates of positive clinical and bacteriological responses 5 to 9 days after therapy.[4][5] Sustained cure rates at 4 to 6 weeks post-therapy were also comparable between the two groups.[4] Another study comparing a 3-day course of this compound to a 7-day course of ciprofloxacin in women with uncomplicated UTIs also demonstrated comparable sustained clinical and bacteriological success rates.[6]

Table 2: Efficacy of this compound vs. Ofloxacin/Ciprofloxacin in Uncomplicated UTIs
Outcome This compound (3-day) Ofloxacin (3-day) Ciprofloxacin (7-day)
Clinical Success (5-9 days post-therapy) >92%[4]>92%[4]91.6%[6]
Sustained Clinical Success (4-6 weeks post-therapy) 78.3%[4]76.9%[4]79.5%[6]
Bacteriological Success (5-9 days post-therapy) 98%[4]98%[4]96.6%[6]
Sustained Bacteriological Success (4-6 weeks post-therapy) 88.2%[4]92.6%[4]92.6%[6]

A Japanese clinical study evaluated this compound in acute uncomplicated cystitis (AUC) and chronic complicated UTIs (CC-UTI). In 22 patients with AUC treated with 100 mg daily for 3 days, the efficacy rate was 100%.[7] In contrast, for 22 evaluable cases of CC-UTI treated with 200 to 300 mg daily for mostly 5 days, the efficacy rate was 45.5%.[7]

Efficacy in Skin and Skin-Structure Infections

A double-masked, double-dummy, randomized, multicenter trial involving 603 adult patients with community-acquired, complicated skin and skin-structure infections compared a 10-day course of this compound (400 mg loading dose, then 200 mg once daily) with ciprofloxacin (750 mg twice daily).[8] The clinical success rates for the two treatments were statistically equivalent.[8] this compound demonstrated higher eradication rates for Staphylococcus aureus and coagulase-negative staphylococcal infections.[8]

Table 3: Efficacy of this compound vs. Ciprofloxacin in Complicated Skin and Skin-Structure Infections
Outcome This compound Ciprofloxacin
Clinical Success Rate (Clinically Assessable) 90.1%[8]87.2%[8]
Bacteriological Eradication Rate (Bacteriologically Assessable) 87.0%[8]79.9%[8]
S. aureus Eradication Rate 90.2%[8]77.9%[8]

Efficacy in Other Infections

This compound has also been evaluated in the treatment of uncomplicated gonococcal urethritis. A study comparing a single 200 mg oral dose of this compound with a single 250 mg oral dose of ciprofloxacin found equivalent bacteriological and clinical efficacy in men.[9] The eradication rates for Neisseria gonorrhoeae were 99.0% for this compound and 97.9% for ciprofloxacin.[9]

Safety and Tolerability

The safety profiles of this compound and comparator drugs were generally similar in these trials.[1][2][8] However, some differences in adverse events were noted. Photosensitivity reactions were more frequently reported in patients treated with this compound.[4][8][10] For instance, in one study, photosensitivity was reported in 6.9% of the this compound group compared to 0.5% in the ofloxacin group.[4] Another notable adverse event associated with this compound is the prolongation of the QTc interval.[10][11][12]

Experimental Protocols

Complicated UTI Study (this compound vs. Ciprofloxacin)[1][2]
  • Study Design: Double-blind, randomized, multicenter.

  • Patient Population: 686 adult patients with complicated urinary tract infections, defined by pyuria and bacteriuria (≥ 10^5 cfu/mL).

  • Treatment Arms:

    • This compound: 200 mg loading dose on day 1, followed by 100 mg daily for 10 to 14 days.

    • Ciprofloxacin: 500 mg orally twice daily for 10 to 14 days.

  • Efficacy Evaluation: Assessments were performed at four time-points. Clinical efficacy was based on the resolution of signs and symptoms. Bacteriological efficacy was determined by urine culture.

Uncomplicated UTI Study (this compound vs. Ofloxacin)[4]
  • Study Design: Randomized, open-label, observer-blinded, multicenter.

  • Patient Population: 419 women with community-acquired acute uncomplicated urinary tract infections.

  • Treatment Arms:

    • This compound: 400 mg loading dose on day 1, followed by 200 mg once daily for a total of 3 days.

    • Ofloxacin: 200 mg twice daily for 3 days.

  • Efficacy Evaluation: Clinical and bacteriological responses were assessed 5 to 9 days and 4 to 6 weeks after therapy.

Complicated Skin and Skin-Structure Infection Study (this compound vs. Ciprofloxacin)[8]
  • Study Design: Double-masked, double-dummy, randomized, multicenter trial.

  • Patient Population: 603 adult patients with community-acquired, complicated skin and skin-structure infections.

  • Treatment Arms:

    • This compound: 400 mg loading dose, followed by 200 mg once daily for 10 days.

    • Ciprofloxacin: 750 mg twice daily for 10 days.

  • Efficacy Evaluation: The primary efficacy variable was the clinical response based on the assessment of signs and symptoms in the clinically assessable population. Bacteriological response was also assessed.

Visualizations

Sparfloxacin_UTI_Treatment_Workflow cluster_diagnosis Patient Diagnosis cluster_classification Infection Classification cluster_treatment Treatment Regimen cluster_outcome Efficacy Outcome Patient Patient with Suspected UTI Diagnosis Clinical Assessment & Urine Culture Patient->Diagnosis Complicated Complicated UTI Diagnosis->Complicated Structural/Functional Abnormality Uncomplicated Uncomplicated UTI Diagnosis->Uncomplicated No Underlying Abnormality Sparfloxacin_Comp This compound (10-14 days) Complicated->Sparfloxacin_Comp Sparfloxacin_Uncomp This compound (3 days) Uncomplicated->Sparfloxacin_Uncomp Clinical_Cure Clinical Cure Sparfloxacin_Comp->Clinical_Cure Bacteriological_Eradication Bacteriological Eradication Sparfloxacin_Comp->Bacteriological_Eradication Sparfloxacin_Uncomp->Clinical_Cure Sparfloxacin_Uncomp->Bacteriological_Eradication

Caption: Workflow for UTI Diagnosis, Classification, and this compound Treatment.

Sparfloxacin_Efficacy_Comparison cluster_complicated Complicated Infections cluster_uncomplicated Uncomplicated Infections This compound This compound Efficacy C_UTI Complicated UTI Clinical Efficacy: Equivalent to Ciprofloxacin Bacteriological Efficacy: Lower than Ciprofloxacin This compound->C_UTI C_SSSI Complicated Skin & Skin-Structure Infection Clinical Efficacy: Equivalent to Ciprofloxacin This compound->C_SSSI U_UTI Uncomplicated UTI Efficacy: High & Comparable to Ofloxacin/Ciprofloxacin This compound->U_UTI U_Gono Uncomplicated Gonorrhea Efficacy: High & Equivalent to Ciprofloxacin This compound->U_Gono

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Sparfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sparfloxacin (B39565), a fluoroquinolone antibiotic, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not only a matter of best practice but also a critical component of regulatory compliance.

The primary environmental concern associated with the improper disposal of antibiotics like this compound is the potential to foster antimicrobial resistance in the environment.[1] Studies have indicated that this compound is not readily biodegradable and can persist, emphasizing the need for correct disposal to prevent contamination of aquatic ecosystems.[1]

Personnel Safety and Preparation

Before handling this compound waste, it is crucial to take the following preparatory steps to ensure personal and environmental safety:

  • Consult the Safety Data Sheet (SDS): A thorough review of the this compound SDS is the first and most critical step.[1] The SDS provides comprehensive information regarding the specific hazards, handling precautions, and emergency procedures associated with the chemical.

  • Utilize a Ventilated Workspace: All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1][2]

  • Wear Appropriate Personal Protective Equipment (PPE): The use of proper PPE is mandatory to prevent skin and eye contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm)Provides a protective barrier against skin contact. Tested according to EN 374.[2]
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes or dust particles.
Respiratory Protection Type P95 (US) or Type P1 (EU EN 143) particle respiratorRequired when there is a potential for dust formation to prevent respiratory irritation.[2]
Body Protection Laboratory coat and impervious protective clothingPrevents contamination of personal clothing and skin.[2]

Waste Segregation and Collection

Proper segregation of this compound waste is essential to ensure it is managed through the correct disposal stream.

  • Identify Waste Streams: this compound waste includes, but is not limited to:

    • Expired or unused pure this compound powder.

    • Contaminated laboratory consumables (e.g., weighing papers, pipette tips, gloves, bench paper).

    • Solutions containing this compound.

  • Use Designated Waste Containers: All this compound waste must be collected in a dedicated, leak-proof container that is clearly labeled "this compound Waste for Incineration".[1] The container must be kept sealed when not in use.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical, biological, or radioactive waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Procedures

The following table outlines the recommended and non-recommended methods for the final disposal of this compound waste.

Table 2: Recommended and Non-Recommended Disposal Methods for this compound

Disposal MethodRecommendationJustification
Incineration via a Licensed Waste Management Facility Highly Recommended This is the most effective method for the complete destruction of the active pharmaceutical ingredient, thereby preventing its release into the environment.[1] This is the standard and required procedure for pharmaceutical waste.
Sewer System (Flushing) Not Recommended Flushing pharmaceuticals down the drain leads to the contamination of water supplies and can contribute to the development of antibiotic-resistant bacteria in the environment.[3]
Regular Trash (Landfill) Not Recommended Disposal in the regular trash is not a secure method and can lead to the uncontrolled release of the active pharmaceutical ingredient into the environment.[1] This practice is not compliant with laboratory waste regulations.
Chemical Neutralization Not Recommended Attempting to neutralize this compound with other chemicals is not advised unless it is part of a validated and approved protocol provided by your institution's EHS department.[1]

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research setting.

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), and often more stringent state-level regulations.[4][5] While this compound may not be explicitly listed as a hazardous waste, it is imperative to manage it as such to ensure compliance and environmental stewardship. Healthcare facilities and research institutions are subject to specific rules, such as the EPA's Subpart P, which prohibits the flushing of hazardous waste pharmaceuticals.[5]

It is the responsibility of every researcher, scientist, and drug development professional to be knowledgeable about and compliant with their institution's specific waste management policies and all relevant federal and state regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on specific disposal protocols and for arranging the collection of chemical waste by licensed disposal companies.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.